molecular formula C34H58O11 B020414 3-O-Demethylmonensin B CAS No. 109345-56-4

3-O-Demethylmonensin B

Cat. No.: B020414
CAS No.: 109345-56-4
M. Wt: 642.8 g/mol
InChI Key: WUMCYULFRTXIOQ-ITNVIPQQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Demethylmonensin B is a congener of the polyether ionophore Monensin, isolated from the bacterium Streptomyces cinnamonensis . It is a biosynthetic intermediate and metabolite of Monensin A, formed through the process of O-demethylation . Like monensin, this compound is expected to function as an ionophore, capable of forming complexes with monovalent cations and transporting them across lipid membranes . This action disrupts ion gradients, which can lead to effects such as the osmotic swelling of the Golgi apparatus and the disruption of intracellular protein transport . As a specific analogue of monensin, this compound is a valuable tool for researching the biosynthesis of complex polyketides , studying the structure-activity relationships of ionophores, and investigating metabolic detoxification pathways . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109345-56-4

Molecular Formula

C34H58O11

Molecular Weight

642.8 g/mol

IUPAC Name

(2S,3R,4S)-3-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methylpentanoic acid

InChI

InChI=1S/C34H58O11/c1-17-13-19(3)34(40,16-35)44-27(17)24-14-18(2)29(41-24)32(8)10-9-25(42-32)31(7)11-12-33(45-31)15-23(36)20(4)28(43-33)21(5)26(37)22(6)30(38)39/h17-29,35-37,40H,9-16H2,1-8H3,(H,38,39)/t17-,18-,19+,20+,21-,22-,23-,24+,25+,26+,27-,28-,29+,31-,32-,33+,34-/m0/s1

InChI Key

WUMCYULFRTXIOQ-ITNVIPQQSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)C)C)(CO)O)C

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)O)C)O)C)C)C)(CO)O)C

Synonyms

3-O-demethylmonensin B

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-O-Demethylmonensin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 3-O-Demethylmonensin B

This compound is a chemical analogue of Monensin B, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. The "3-O-demethyl" designation indicates the removal of a methyl group from the hydroxyl group at the 3rd position of the monensin molecule. This structural modification can potentially alter the molecule's biological activity, solubility, and pharmacokinetic properties.

Monensins, as a class, are known for their ability to form complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transport them across lipid membranes.[1] This ionophoric activity disrupts cellular ion homeostasis, leading to their well-documented antimicrobial and anticoccidial properties.[2][3]

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C34H58O11[4]
Molecular Weight 642.8 g/mol [4]
CAS Number 109345-56-4[4]
IUPAC Name (2S,3R,4S)-3-hydroxy-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methylpentanoic acid[4]

Presumed Mechanism of Action: Ionophoric Activity

The biological activity of monensin and its derivatives is primarily attributed to their function as ionophores.[5][6] It is highly probable that this compound shares this fundamental mechanism of action.

Signaling Pathway of Monensin's Ionophoric Action:

monensin_pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Monensin Monensin Na_out Na+ (extracellular) Monensin->Na_out Recycles Complex Monensin-Na+ Complex Na_out->Complex Binding H_in H+ (intracellular) H_in->Monensin Protonation Complex->H_in Transport & Exchange Ion_Gradient_Disruption Disruption of Na+/H+ Gradient Complex->Ion_Gradient_Disruption pH_Decrease Intracellular pH Decrease Ion_Gradient_Disruption->pH_Decrease Cellular_Stress Cellular Stress & Apoptosis pH_Decrease->Cellular_Stress

Caption: Proposed mechanism of action for Monensin, likely shared by this compound.

This process involves the formation of a lipid-soluble complex with a sodium ion, facilitating its transport into the cell in exchange for a proton.[5] This disruption of the natural ion gradients across the cell membrane leads to a decrease in intracellular pH and ultimately, cellular stress and death.[2]

Potential Biological Activities

While specific studies on this compound are lacking, we can infer its potential biological activities from research on related compounds.

  • Antimicrobial Activity: Monensin A exhibits activity against Gram-positive bacteria.[5] It is plausible that this compound would also possess antimicrobial properties, although its spectrum and potency would require experimental verification.

  • Anticoccidial Activity: Monensin is widely used in veterinary medicine to control coccidiosis in poultry and as a growth promoter in cattle.[3] The efficacy of this compound in this context is unknown.

  • Anticancer and Other Activities: Research has explored the potential of monensin and its derivatives as anticancer, antiviral, and antimalarial agents.[2][6] The structural modification in this compound could modulate these activities, potentially leading to enhanced efficacy or a different pharmacological profile.

Experimental Protocols: A Call for Future Research

The absence of published studies on this compound means there are no established experimental protocols for its synthesis, purification, or biological evaluation. Future research should focus on:

Workflow for Synthesis and Biological Evaluation:

experimental_workflow Start Hypothesis: This compound has unique biological activity Synthesis Chemical Synthesis or Microbial Biotransformation Start->Synthesis Purification Chromatographic Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Screening In Vitro Biological Assays (Antimicrobial, Anticancer, etc.) Characterization->In_Vitro_Screening Data_Analysis Quantitative Data Analysis (IC50, MIC determination) In_Vitro_Screening->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) Data_Analysis->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Studies End Conclusion on Therapeutic Potential In_Vivo_Studies->End

Caption: A proposed experimental workflow for the investigation of this compound.

  • Synthesis and Purification: Developing a robust and scalable method for the synthesis or isolation of this compound is a critical first step. This would likely involve chemical modification of Monensin B or potentially targeted fermentation of Streptomyces strains.

  • In Vitro and In Vivo Studies: A comprehensive panel of in vitro assays is needed to screen for its biological activities. Promising results would then need to be validated in appropriate in vivo models to assess efficacy and safety.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic potential and for guiding further drug development efforts.

Conclusion and Future Directions

This compound represents an under-investigated derivative of the well-known ionophore, Monensin. While its fundamental chemical properties are documented, a significant void exists in the scientific literature regarding its biological activity and mechanism of action. The structural difference from its parent compound suggests the potential for a modified or novel pharmacological profile. This guide underscores the urgent need for dedicated research to unlock the potential of this compound. Such studies would not only contribute to a deeper understanding of ionophore biology but could also pave the way for the development of new therapeutic agents for a range of diseases. Researchers in the fields of medicinal chemistry, microbiology, and oncology are encouraged to explore this promising, yet enigmatic, molecule.

References

The Biosynthesis of 3-O-Demethylmonensin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the biosynthetic pathway of 3-O-demethylmonensin B, a precursor to the polyether ionophore antibiotic monensin B. Produced by Streptomyces cinnamonensis, monensins are of significant interest for their antimicrobial and anticoccidial properties. Understanding the biosynthesis of this compound is crucial for the targeted engineering of novel monensin analogs with potentially improved therapeutic profiles. This document details the genetic and enzymatic basis of its formation, presents available quantitative data, outlines key experimental protocols, and provides visualizations of the metabolic pathway and experimental workflows.

Core Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a Type I modular polyketide synthase (PKS) and a series of tailoring enzymes. The carbon backbone is assembled from acetate, propionate, and butyrate precursors. The formation of this compound diverges from the main monensin A and B pathways at the final methylation step.

The key steps in the biosynthesis are:

  • Oxidative Cyclization: A series of enzymes, including the epoxidase MonCI and the epoxide hydrolases MonBI and MonBII, are responsible for the formation of the characteristic polyether rings.

  • Hydroxylation: The cytochrome P450 monooxygenase, MonD, introduces a hydroxyl group at C-26.

  • Lack of Methylation: In the biosynthesis of this compound, the final O-methylation step at the 3-hydroxyl group, which is typically catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase MonE, does not occur. This results in the accumulation of the demethylated analog.

The overall biosynthetic pathway leading to monensin B and the point of divergence for this compound are depicted below.

This compound Biosynthesis Pathway Propionyl-CoA Propionyl-CoA PKS Polyketide Synthase (MonAI-AVIII) Propionyl-CoA->PKS Acetyl-CoA Acetyl-CoA Acetyl-CoA->PKS Butyryl-CoA Butyryl-CoA Butyryl-CoA->PKS Linear Polyketide Linear Polyketide PKS->Linear Polyketide Oxidative_Cyclization Oxidative Cyclization (MonBI, MonBII, MonCI) Linear Polyketide->Oxidative_Cyclization Polyether Intermediate Polyether Intermediate Oxidative_Cyclization->Polyether Intermediate Hydroxylation Hydroxylation (MonD) Polyether Intermediate->Hydroxylation This compound This compound Hydroxylation->this compound Methylation O-Methylation (MonE) This compound->Methylation Monensin B Monensin B Methylation->Monensin B

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data

The production of this compound is most effectively achieved through the genetic manipulation of Streptomyces cinnamonensis, specifically by deleting the monE gene. The following tables summarize the available quantitative data regarding the physicochemical properties of this compound and the comparative production yields in wild-type and mutant strains.

PropertyValueSource
Molecular FormulaC₃₄H₅₈O₁₁--INVALID-LINK--
Molecular Weight642.8 g/mol --INVALID-LINK--
Exact Mass642.39791266 Da--INVALID-LINK--
Table 1: Physicochemical Properties of this compound.
StrainCompoundYield (mg/L)
S. cinnamonensis Wild-TypeMonensin A>1000
S. cinnamonensis Wild-TypeMonensin BMinor component
S. cinnamonensis ΔmonE3-O-Demethylmonensin A~500
S. cinnamonensis ΔmonEThis compoundNot explicitly quantified, but present
Table 2: Comparative Production of Monensins and Demethylated Analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

In-Frame Deletion of the monE Gene in Streptomyces cinnamonensis

This protocol is adapted from the REDIRECT PCR-targeting method for Streptomyces.

Gene Deletion Workflow cluster_0 E. coli Steps cluster_1 Conjugation & Selection cluster_2 Verification PCR PCR Amplification of Disruption Cassette Recombination λ-Red Mediated Recombination in E. coli PCR->Recombination Disrupted_Cosmid Disrupted Cosmid Recombination->Disrupted_Cosmid Cosmid Cosmid containing monE gene cluster Cosmid->Recombination Conjugation Intergeneric Conjugation into S. cinnamonensis Disrupted_Cosmid->Conjugation Selection1 Selection for single crossover mutants Conjugation->Selection1 Selection2 Selection for double crossover mutants Selection1->Selection2 Verification PCR and Sequencing Verification Selection2->Verification Metabolite_Analysis Metabolite Analysis (HPLC-MS) Verification->Metabolite_Analysis

Figure 2: Workflow for in-frame gene deletion in Streptomyces.

Materials:

  • S. cinnamonensis wild-type strain

  • E. coli BW25113/pIJ790

  • Cosmid library of S. cinnamonensis

  • Disruption cassette plasmid (e.g., pIJ773)

  • Primers with 5' extensions homologous to the regions flanking monE

  • Appropriate antibiotics and culture media (LB, MS agar, TSB)

Procedure:

  • Design and PCR amplify the disruption cassette: Design primers with ~40 bp 5' extensions homologous to the regions immediately upstream and downstream of the monE coding sequence. The 3' ends of the primers should be complementary to the disruption cassette template. Perform PCR to amplify the cassette.

  • Generate the disrupted cosmid in E. coli: Electroporate the purified PCR product into electrocompetent E. coli BW25113/pIJ790 containing the S. cinnamonensis cosmid library. Plate on selective medium to isolate colonies containing the cosmid where monE has been replaced by the disruption cassette via λ-Red recombination.

  • Verify the disrupted cosmid: Isolate the cosmid DNA and verify the correct gene replacement by PCR and restriction digest.

  • Intergeneric conjugation: Introduce the verified disrupted cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then conjugate with S. cinnamonensis.

  • Selection of mutants: Select for exconjugants that have undergone a single crossover event. Subsequently, screen for double crossover mutants where the wild-type monE gene has been replaced by the disruption cassette.

  • Verification of the ΔmonE mutant: Confirm the in-frame deletion in the S. cinnamonensis genome by PCR and sequencing.

  • Metabolite analysis: Cultivate the ΔmonE mutant and the wild-type strain under identical conditions. Extract the secondary metabolites and analyze by HPLC-MS to confirm the production of this compound and the absence of monensin B.

Heterologous Expression and Purification of MonE Methyltransferase

This protocol provides a general framework for the expression of a Streptomyces methyltransferase in E. coli.

Materials:

  • E. coli expression host (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) with a purification tag (e.g., 6xHis)

  • monE gene amplified from S. cinnamonensis genomic DNA

  • Restriction enzymes and T4 DNA ligase

  • IPTG for induction

  • Ni-NTA affinity chromatography column

  • Buffers for lysis, washing, and elution

Procedure:

  • Cloning of monE into an expression vector: Amplify the monE gene and clone it into the chosen expression vector.

  • Transformation and expression: Transform the expression construct into the E. coli host. Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Cell lysis and clarification: Harvest the cells and lyse them by sonication or high-pressure homogenization. Centrifuge the lysate to remove cell debris.

  • Affinity chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column to remove non-specifically bound proteins.

  • Elution and dialysis: Elute the His-tagged MonE protein using an imidazole gradient. Dialyze the purified protein into a suitable storage buffer.

  • Purity assessment: Analyze the purity of the protein by SDS-PAGE.

Kinetic Analysis of the MonE Methyltransferase

This protocol describes a general method for determining the kinetic parameters of a SAM-dependent methyltransferase.

Enzyme Kinetics Workflow Purified_Enzyme Purified MonE Enzyme Reaction_Setup Set up reactions with varying substrate concentrations Purified_Enzyme->Reaction_Setup Substrates Substrates: This compound S-adenosylmethionine (SAM) Substrates->Reaction_Setup Incubation Incubate at optimal temperature and time Reaction_Setup->Incubation Quenching Quench reactions Incubation->Quenching Analysis Analyze product formation (e.g., HPLC) Quenching->Analysis Data_Plotting Plot initial velocity vs. substrate concentration Analysis->Data_Plotting Kinetic_Parameters Determine Km and kcat (Michaelis-Menten plot) Data_Plotting->Kinetic_Parameters

Figure 3: Workflow for determining enzyme kinetic parameters.

Materials:

  • Purified MonE enzyme

  • This compound (substrate)

  • S-adenosylmethionine (SAM) (co-substrate)

  • Reaction buffer

  • HPLC system for product quantification

Procedure:

  • Set up reactions: Prepare a series of reactions containing a fixed concentration of MonE and SAM, and varying concentrations of this compound.

  • Initiate and incubate: Initiate the reactions by adding the enzyme and incubate at an optimal temperature for a fixed time, ensuring the reaction is in the linear range.

  • Quench reactions: Stop the reactions by adding a quenching agent (e.g., acid or organic solvent).

  • Quantify product formation: Analyze the reaction mixtures by HPLC to quantify the amount of monensin B produced.

  • Determine initial velocities: Calculate the initial velocity of the reaction for each substrate concentration.

  • Data analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Conclusion

The biosynthesis of this compound provides a clear example of how the targeted inactivation of a single tailoring enzyme can lead to the production of a novel natural product analog. The methodologies outlined in this guide offer a framework for the further investigation of the monensin biosynthetic pathway and for the engineered biosynthesis of new polyether ionophores. The availability of quantitative data and detailed experimental protocols is essential for advancing our understanding and manipulation of these complex biosynthetic systems for applications in drug discovery and development. Further research is warranted to fully characterize the kinetic properties of the MonE methyltransferase and to obtain a comprehensive quantitative profile of the metabolites produced in monE-deficient strains of Streptomyces cinnamonensis.

In Silico Modeling of 3-O-Demethylmonensin B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the computational approaches to understanding the bioactivity and therapeutic potential of 3-O-Demethylmonensin B, a derivative of the ionophore antibiotic monensin.

This technical guide provides a comprehensive overview of the in silico modeling of this compound, a significant derivative of the polyether ionophore monensin. This document is intended for researchers, scientists, and drug development professionals interested in the computational methodologies used to investigate the structure-activity relationships, potential biological targets, and pharmacokinetic properties of this compound.

Introduction to this compound

This compound is a metabolite of monensin, an antibiotic produced by Streptomyces cinnamonensis.[1] Monensin itself is known for its ability to transport cations across lipid membranes, disrupting cellular ion homeostasis.[2] This ionophoric activity is the basis for its use as an antiprotozoal agent in veterinary medicine.[3] Recent studies have also highlighted the potential of monensin and its derivatives as anticancer agents, with evidence suggesting they can inhibit cancer-related signaling pathways.[4][5]

The in silico modeling of this compound is crucial for elucidating its mechanism of action, predicting its biological targets, and optimizing its structure for enhanced therapeutic efficacy and reduced toxicity. This guide will detail the key computational techniques employed in this endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C34H58O11[6]
Molecular Weight 642.8 g/mol [6]
Canonical SMILES C[C@H]1C--INVALID-LINK--[C@@]3(CC--INVALID-LINK--[C@@]4(CC[C@@]5(O4)C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)O)O)C)O)C)C)C)(CO)O">C@HC[6]

In Silico Modeling Workflow

The computational investigation of this compound typically follows a multi-step workflow, integrating various modeling techniques to build a comprehensive understanding of its biological activity.

In_Silico_Workflow cluster_0 Input Data cluster_1 Modeling Techniques cluster_2 Output & Analysis Ligand_Structure This compound (SMILES/SDF) Molecular_Docking Molecular Docking Ligand_Structure->Molecular_Docking QSAR_Analysis QSAR Analysis Ligand_Structure->QSAR_Analysis Target_Selection Biological Target Identification Target_Selection->Molecular_Docking Binding_Affinity Binding Affinity & Pose Prediction Molecular_Docking->Binding_Affinity MD_Simulations Molecular Dynamics Simulations Complex_Stability Complex Stability & Dynamics MD_Simulations->Complex_Stability Activity_Prediction Activity Prediction & Optimization QSAR_Analysis->Activity_Prediction Binding_Affinity->MD_Simulations

Figure 1: A generalized workflow for the in silico modeling of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets and understanding the molecular interactions that govern ligand binding.

Potential Biological Targets of Monensin and its Derivatives

Based on existing literature, several potential biological targets for monensin and its derivatives have been identified:

  • Cytochrome P450 (CYP) Enzymes: Monensin is metabolized by CYP enzymes, particularly the CYP3A subfamily.[1][7][8] Interactions with these enzymes are critical for understanding the pharmacokinetics and potential drug-drug interactions of its derivatives.

  • P-glycoprotein (P-gp): Monensin has been shown to be a P-glycoprotein inhibitor.[9][10] P-gp is an efflux pump that plays a significant role in multidrug resistance in cancer.

  • PI3K/AKT Signaling Pathway: Recent studies have demonstrated that monensin can exert antiproliferative effects by targeting the PI3K/AKT signaling pathway in cancer cells.[5][11][12]

  • Insulin-like Growth Factor 1 Receptor (IGF1R) Signaling Pathway: Monensin has been found to suppress IGF1R expression in colorectal cancer cells.[13]

  • Asialoglycoprotein Receptor: Monensin can inhibit the intracellular dissociation of asialoglycoproteins from their receptor.[14]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the general steps for performing molecular docking of this compound against a selected protein target using AutoDock Vina.[15][16]

  • Preparation of the Ligand:

    • Obtain the 3D structure of this compound in SDF or MOL2 format. The SMILES string from PubChem can be used to generate a 3D structure using software like Open Babel.

    • Convert the ligand file to the PDBQT format using AutoDock Tools. This step involves adding Gasteiger charges and defining rotatable bonds.

  • Preparation of the Receptor:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the receptor using AutoDock Tools by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Kollman charges.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking. The grid box should encompass the active site of the receptor. The coordinates and dimensions of the box can be determined based on the location of a co-crystallized ligand or by using active site prediction tools.

  • Running AutoDock Vina:

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software like PyMOL or Chimera to identify key interacting residues.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time. This technique is used to assess the stability of the docked pose and to study the conformational changes that may occur upon ligand binding.

Experimental Protocol: MD Simulation using GROMACS

This protocol provides a general workflow for running an MD simulation of a this compound-protein complex using GROMACS.[17][18][19][20][21]

  • System Preparation:

    • Prepare the protein-ligand complex topology and coordinate files. The docked pose from the molecular docking study is used as the starting structure.

    • Generate the ligand topology and parameters using a force field like CHARMM36 or GAFF. The CGenFF server can be used for CHARMM-compatible parameters.

    • Combine the protein and ligand topologies.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system and to mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and to relax the system to a lower energy state.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (isothermal-isochoric) ensemble: Equilibrate the temperature of the system while restraining the protein and ligand heavy atoms.

      • NPT (isothermal-isobaric) ensemble: Equilibrate the pressure of the system, again with position restraints on the protein and ligand.

  • Production MD Run:

    • Run the production MD simulation without restraints for a desired length of time (e.g., 100 ns or more).

  • Analysis:

    • Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study specific interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a relationship between the chemical structures of a series of compounds and their biological activities. This technique is valuable for predicting the activity of novel compounds and for guiding lead optimization.

Experimental Protocol: QSAR Modeling

The following steps outline a general protocol for developing a QSAR model for a series of monensin derivatives.[22][23]

  • Data Set Preparation:

    • Compile a dataset of monensin derivatives with their experimentally determined biological activities (e.g., IC50 values for antibacterial or anticancer activity).

    • Divide the dataset into a training set for model building and a test set for model validation.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify various physicochemical and structural properties (e.g., topological, electronic, and steric descriptors). Software like PaDEL-Descriptor or Mordred can be used for this purpose.

  • Feature Selection:

    • Select a subset of the most relevant descriptors to avoid overfitting and to build a more interpretable model. Techniques like genetic algorithms or recursive feature elimination can be employed.

  • Model Building:

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or random forest (RF), to build the QSAR model.

  • Model Validation:

    • Validate the predictive power of the model using both internal validation (e.g., cross-validation) and external validation with the test set. Key statistical parameters to evaluate include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

Signaling Pathway Visualization

Visualizing the signaling pathways affected by this compound can provide a clearer understanding of its mechanism of action at a systems level.

PI3K/AKT Signaling Pathway Inhibition

Monensin has been shown to inhibit the PI3K/AKT signaling pathway, which is frequently overactive in cancer.[5][11][12]

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream_Effects Cell Survival, Proliferation, Growth AKT->Downstream_Effects Monensin This compound Monensin->AKT

Figure 2: Proposed inhibition of the PI3K/AKT signaling pathway by this compound.
P-glycoprotein Inhibition

By inhibiting P-glycoprotein, this compound could potentially reverse multidrug resistance in cancer cells.

Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (outside cell) Pgp->Chemo_out efflux Chemo_in Chemotherapeutic Drug (inside cell) Chemo_in->Pgp Chemo_out->Chemo_in influx Monensin This compound Monensin->Pgp inhibits

Figure 3: Mechanism of P-glycoprotein inhibition by this compound.

Conclusion

The in silico modeling of this compound offers a powerful and cost-effective approach to understanding its therapeutic potential. Through a combination of molecular docking, molecular dynamics simulations, and QSAR analysis, researchers can gain valuable insights into its mechanism of action, identify novel biological targets, and guide the rational design of more potent and selective derivatives. The continued application of these computational methods will be instrumental in advancing the development of this compound and other monensin analogues as potential therapeutic agents.

References

Methodological & Application

Synthesis of 3-O-Demethylmonensin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-O-Demethylmonensin B, a derivative of the polyether ionophore antibiotic Monensin B. The methods outlined below encompass both biosynthetic and potential chemical approaches, offering pathways for obtaining this compound for research and development purposes.

Introduction

Monensin, a mixture of congeners primarily composed of Monensin A and B, is produced by the fermentation of Streptomyces cinnamonensis. These compounds are characterized by their ability to transport cations across cell membranes, leading to a range of biological activities, including antibacterial and anticoccidial properties. This compound is a naturally occurring metabolite where the methyl group at the 3-hydroxyl position of Monensin B has been removed. This modification can influence the compound's biological activity and provides a target for further derivatization to explore structure-activity relationships.

The following sections detail a biosynthetic method leveraging methylation inhibitors during fermentation and outline a theoretical chemical demethylation approach based on established organic chemistry principles.

Biosynthetic Approach: Inhibition of Methylation in Streptomyces cinnamonensis

The most direct method to produce this compound is through the fermentation of Streptomyces cinnamonensis in the presence of methylation inhibitors. The biosynthesis of monensin involves a late-stage O-methylation at the C-3 position, catalyzed by a methyltransferase. By introducing specific inhibitors of this enzymatic step, the production of 3-O-demethylated analogs can be significantly enhanced.

A study by Pospíšil et al. demonstrated the efficacy of several methylation inhibitors in increasing the yield of 3-O-demethylmonensins. The data from this study is summarized below.

Data Presentation: Effect of Methylation Inhibitors
InhibitorConcentrationTime of AdditionRelative Yield of 3-O-Demethylmonensins (% of total monensins)Overall Production Inhibition
None (Control)--~2%None
Aminopterine2.3 x 10⁻² mM17th hourHighest Relative YieldNot specified as substantially inhibitory
Sulfadimidine20 mMNot specified28-30%Substantial
Sulfathiazole20 mMNot specified28-30%Substantial
SulfaguanidineNot specifiedNot specifiedPoor inhibitorNot specified
PhthalylsulfathiazoleNot specifiedNot specifiedPoor inhibitorNot specified
SulfisoxazoleNot specifiedNot specifiedNo effectNot specified
p-Aminosalicylic acidNot specifiedNot specifiedNo effectNot specified

Data sourced from Pospíšil et al. (1990).

Experimental Protocol: Biosynthetic Production

This protocol is a general guideline based on the findings of Pospíšil et al. Optimization of specific parameters such as inhibitor concentration, time of addition, and fermentation conditions may be required for different strains of S. cinnamonensis and fermentation scales.

1. Culture Preparation:

  • Prepare a seed culture of Streptomyces cinnamonensis in a suitable vegetative medium.

  • Incubate the seed culture under appropriate conditions of temperature and agitation until sufficient growth is achieved.

2. Production Fermentation:

  • Inoculate a production medium with the seed culture. A typical complex medium may contain glucose, soybean oil, and other nutrients.

  • Conduct the fermentation under controlled conditions (e.g., 30°C with intensive aeration).

3. Addition of Methylation Inhibitor:

  • Prepare a sterile stock solution of the chosen methylation inhibitor (e.g., aminopterine).

  • Add the inhibitor to the fermentation culture at the desired time point. For aminopterine, addition at the 17th hour of cultivation has been shown to be effective.

4. Fermentation and Monitoring:

  • Continue the fermentation for a total of approximately one week.

  • Monitor the production of monensins and their demethylated analogs periodically using analytical techniques such as HPLC.

5. Extraction and Purification:

  • After fermentation, separate the mycelium from the broth by filtration.

  • Acidify the filtrate to approximately pH 3.

  • Extract the acidified filtrate with an organic solvent such as chloroform.

  • Concentrate the organic extract.

  • Purify this compound from the crude extract using chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).

Workflow for Biosynthetic Production

cluster_prep Culture Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing seed_culture Seed Culture of S. cinnamonensis incubation Incubation seed_culture->incubation production_medium Inoculate Production Medium incubation->production_medium inhibitor_addition Add Methylation Inhibitor production_medium->inhibitor_addition fermentation Continue Fermentation inhibitor_addition->fermentation extraction Extraction fermentation->extraction purification Chromatographic Purification extraction->purification final_product This compound purification->final_product

Caption: Workflow for the biosynthetic production of this compound.

Theoretical Chemical Synthesis: Demethylation of Monensin B

While a biosynthetic approach is established, chemical synthesis offers an alternative route. A direct chemical demethylation of Monensin B at the 3-O-position would be a desirable strategy. However, the polyfunctional nature of the monensin molecule presents a significant challenge for selective demethylation. The presence of multiple hydroxyl groups and ether linkages requires the use of mild and selective demethylating agents to avoid unwanted side reactions.

Common reagents for the cleavage of aryl methyl ethers, which could potentially be adapted for this aliphatic ether, include Lewis acids like boron tribromide (BBr₃) and strong protic acids like hydrobromic acid (HBr).

Proposed Signaling Pathway for Chemical Demethylation

monensin_b Monensin B intermediate Intermediate Complex monensin_b->intermediate Reaction reagent Demethylating Agent (e.g., BBr3, HBr) reagent->intermediate product This compound intermediate->product Workup byproduct Byproducts intermediate->byproduct

Caption: Proposed reaction pathway for the chemical demethylation of Monensin B.

Experimental Protocol: Chemical Demethylation (Theoretical)

Disclaimer: This is a theoretical protocol and requires optimization and careful monitoring due to the sensitive nature of the substrate.

1. Reaction Setup:

  • Dissolve Monensin B in a suitable dry, aprotic solvent (e.g., dichloromethane for BBr₃) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78°C to 0°C) using a cooling bath.

2. Addition of Demethylating Agent:

  • Slowly add the demethylating agent (e.g., a solution of BBr₃ in dichloromethane) to the cooled solution of Monensin B with vigorous stirring. The stoichiometry of the reagent is critical and should be carefully controlled.

3. Reaction Monitoring:

  • Allow the reaction to proceed at a low temperature, gradually warming to room temperature if necessary.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to determine the consumption of the starting material and the formation of the product.

4. Quenching and Workup:

  • Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., methanol or water) at a low temperature.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup to remove the reagent and its byproducts. This may involve extraction with an organic solvent and washing with brine or a mild base.

5. Purification:

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data for Theoretical Chemical Synthesis
ParameterBoron Tribromide (BBr₃)Hydrobromic Acid (HBr)
Solvent DichloromethaneAcetic Acid / Water
Temperature -78°C to Room TemperatureElevated Temperatures (e.g., 100-130°C)
Reaction Time Hours (monitor by TLC)Hours (monitor by TLC)
Workup Quench with methanol, aqueous extractionExtraction, neutralization
Selectivity Potentially higherLower, risk of side reactions

These conditions are general and require significant optimization for the specific substrate, Monensin B.

Conclusion

The synthesis of this compound is most practically achieved through a biosynthetic approach utilizing methylation inhibitors during the fermentation of Streptomyces cinnamonensis. This method has been demonstrated to significantly increase the yield of the desired demethylated product. Chemical demethylation of Monensin B presents a potential alternative, though it requires careful selection of reagents and optimization of reaction conditions to achieve selective cleavage of the 3-O-methyl ether without degrading the complex polyether structure. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug discovery and development to produce and further investigate this monensin derivative.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3-O-Demethylmonensin B

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-O-Demethylmonensin B, a key derivative of the polyether ionophore antibiotic, Monensin. The methodology is designed for researchers, scientists, and professionals involved in drug development and quality control. The protocol employs a reversed-phase C18 column with post-column derivatization using a vanillin reagent for enhanced detection at 520 nm. This method provides a reliable and sensitive approach for the separation and quantification of this compound in various sample matrices.

Introduction

Monensin is a widely used coccidiostat in the poultry industry and a growth promoter in ruminants. This compound is a related substance and potential impurity that requires accurate monitoring and quantification for regulatory compliance and product quality assessment. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable technique for the analysis of such compounds. The method described herein is adapted from established protocols for monensin analysis and provides a solid foundation for the method development and validation for this compound.[1][2][3][4] The structural similarity between monensin and its demethylated form allows for the adaptation of existing analytical methodologies.

Chemical Structure

This compound

  • Molecular Formula: C34H58O11[5]

  • Molecular Weight: 642.8 g/mol [5]

  • CAS Number: 109345-56-4[5]

Experimental Protocol

This protocol provides a comprehensive procedure for the analysis of this compound using HPLC with post-column derivatization.

Materials and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (analytical grade)

  • Vanillin (analytical grade)

  • Sulfuric acid (concentrated, analytical grade)

  • Sample diluent: Methanol/Water (90:10, v/v)

Instrumentation
  • HPLC system equipped with a pump, autosampler, and column oven.

  • Post-column derivatization system with a reagent pump and reaction coil.

  • UV-Vis detector.

  • Reversed-phase C18 column (e.g., µ-Bondapak C18, 3.9 mm i.d. x 300 mm).[1]

Chromatographic Conditions
ParameterCondition
Column µ-Bondapak C18 (3.9 mm i.d. x 300 mm)
Mobile Phase Methanol:Water:Phosphoric Acid
Flow Rate 0.7 mL/min[1]
Column Temperature 40 °C
Injection Volume 20 µL
Detector Wavelength 520 nm[1][2]
Post-Column Derivatization
ParameterCondition
Derivatization Reagent 30 g Vanillin in 950 mL Methanol and 20 mL concentrated Sulfuric Acid[1]
Reagent Flow Rate 0.7 mL/min[1]
Reaction Coil Stainless steel coil (e.g., 300 cm x 1 mm i.d.)[1]
Reaction Temperature 90 °C[1]
Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards (e.g., 10-200 ng/mL).

Sample Preparation (from a solid matrix):

  • Accurately weigh a known amount of the homogenized sample.

  • Extract the sample with a suitable volume of Methanol:Water (9:1 v/v) by shaking for 1 hour.[3][4]

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered extract with the sample diluent if necessary to fall within the calibration range.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_std_prep Standard Preparation (Serial Dilutions) node_injection Injection into HPLC System node_std_prep->node_injection node_smp_prep Sample Preparation (Extraction & Filtration) node_smp_prep->node_injection node_separation Chromatographic Separation (C18 Column) node_injection->node_separation node_pcd Post-Column Derivatization (Vanillin, 90°C) node_separation->node_pcd node_detection UV-Vis Detection (520 nm) node_pcd->node_detection node_chromatogram Chromatogram Generation node_detection->node_chromatogram node_quantification Quantification (Peak Area vs. Concentration) node_chromatogram->node_quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of the HPLC method for this compound, based on published data for monensin.[1][2] These values should be experimentally verified during method validation.

ParameterExpected Value
Linearity Range 10 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Recovery 88% - 102%
Coefficient of Variation (CV%) < 2%
Limit of Quantification (LOQ) Approximately 100 ng/mL

Data Analysis and Quantification

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the reference standards. The external standard method is used for quantification.

Logical Relationship for Method Development

Method_Development_Logic node_objective Objective: Quantify this compound node_structure Structural Similarity to Monensin node_objective->node_structure node_existing_methods Review Existing HPLC Methods for Monensin node_structure->node_existing_methods node_method_adaptation Adapt Monensin Method (Column, Mobile Phase, Derivatization) node_existing_methods->node_method_adaptation node_optimization Method Optimization (Gradient, Flow Rate, Temperature) node_method_adaptation->node_optimization node_validation Method Validation (Linearity, Accuracy, Precision) node_optimization->node_validation node_final_method Finalized HPLC Method for This compound node_validation->node_final_method

Caption: Logical flow for adapting an existing HPLC method for a related compound.

Conclusion

The HPLC method detailed in this application note provides a robust and sensitive approach for the determination of this compound. By leveraging a well-established post-column derivatization technique, this method offers the necessary selectivity and sensitivity for accurate quantification in research and quality control environments. The provided protocol serves as a comprehensive starting point for method development and validation, enabling reliable analysis of this important monensin-related compound.

References

Application Notes and Protocols for 3-O-Demethylmonensin B in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylmonensin B is a derivative of Monensin B, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. Ionophores are known for their ability to transport cations across lipid membranes, thereby disrupting cellular ion homeostasis, a mechanism that underpins their antimicrobial activity.[1] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) with this compound to evaluate its efficacy against a variety of microbial pathogens.

The primary mechanism of action for monensin and its derivatives involves the exchange of sodium (Na+) and potassium (K+) ions across the cell membrane, which disrupts the ionic gradients essential for cellular physiology.[2] This disruption of the membrane potential can lead to cell death.[3] Monensin has demonstrated activity primarily against Gram-positive bacteria, which is attributed to the less complex cell wall structure of these organisms compared to Gram-negative bacteria.[4]

These protocols are designed to provide reproducible methods for determining the minimum inhibitory concentration (MIC) of this compound, a critical parameter in the assessment of a novel antimicrobial agent.

Data Presentation

Due to the limited availability of specific antimicrobial susceptibility data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for the closely related compound, Monensin A, against various Gram-positive bacteria. This data can serve as a preliminary guide for expected activity. Researchers are encouraged to generate specific data for this compound.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.78[4]
Staphylococcus epidermidisATCC 122281.56[4]
Enterococcus faecalisATCC 292123.13[4]
Streptococcus agalactiaeATCC 138130.78[4]
Bacillus subtilisATCC 66330.39[4]
Peptostreptococcus anaerobiusB-301.56[4]

Note: The above data is for Monensin A and should be used as a reference point. Actual MIC values for this compound may vary.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Diagram 1: Proposed Mechanism of Action for this compound cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects ionophore This compound na_in Na+ (intracellular) ionophore->na_in Transports into cell h_out H+ (extracellular) ionophore->h_out Transports out of cell na_out Na+ (extracellular) na_out->ionophore Binds h_in H+ (intracellular) h_in->ionophore Binds disruption Disruption of Ion Gradient (ΔpH and ΔΨ) na_in->disruption h_out->disruption atp_depletion ATP Depletion disruption->atp_depletion Leads to inhibition Inhibition of Cellular Processes atp_depletion->inhibition Causes death Cell Death inhibition->death Results in

Caption: Proposed ionophore-mediated disruption of transmembrane ion gradients.

Experimental Workflow: Broth Microdilution Method

Diagram 2: Broth Microdilution Experimental Workflow prep_compound Prepare Stock Solution of This compound serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution inoculate Inoculate each well with the microbial suspension serial_dilution->inoculate controls Include Positive (no drug) and Negative (no inoculum) Controls serial_dilution->controls prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_inoculum->controls incubate Incubate at appropriate temperature and duration inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. Given its hydrophobic nature as a polyether ionophore, modifications to standard protocols may be necessary to ensure proper solubilization and dispersion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • Microbial strains for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Serial Dilutions:

    • Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

    • Add an appropriate volume of the stock solution to the first well to achieve the desired starting concentration, and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without the test compound.

    • Negative Control: A well containing broth only.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Agar Dilution Method

This method is considered a reference method for MIC determination and is particularly useful for testing multiple strains simultaneously.

Materials:

  • This compound

  • DMSO or Ethanol

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile petri dishes

  • Microbial strains for testing

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound as described for the broth microdilution method.

  • Agar Plate Preparation:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare serial dilutions of the this compound stock solution.

    • Add a specific volume of each dilution to a separate, labeled petri dish.

    • Add a fixed volume of the molten agar to each plate (e.g., 1 mL of drug solution to 19 mL of agar for a 1:20 dilution) to achieve the desired final concentrations.

    • Mix gently by swirling and allow the agar to solidify.

    • Prepare a control plate with agar and the solvent, but no drug.

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate a small, fixed volume (e.g., 1-10 µL) of each standardized microbial suspension onto the surface of each agar plate. A multi-point inoculator can be used to test several strains on each plate.

  • Incubation: Incubate the plates under the same conditions as for the broth microdilution method.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot.

Disk Diffusion Method (Qualitative)

This method provides a qualitative assessment of susceptibility and is useful for preliminary screening.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Mueller-Hinton Agar (MHA) plates

  • Microbial strains for testing

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Disk Preparation: Aseptically impregnate sterile filter paper disks with a known amount of this compound solution. Allow the solvent to evaporate completely.

  • Inoculum Preparation: Prepare a standardized inoculum as described previously.

  • Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates as described above.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is indicative of the organism's susceptibility. Interpretation requires correlation with MIC data, which is currently unavailable for this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the antimicrobial susceptibility testing of this compound. While specific quantitative data for this compound is not yet widely available, the methodologies outlined, based on established standards for similar compounds, will enable researchers to generate reliable and reproducible data. The proposed mechanism of action, centered on the disruption of ion gradients, provides a solid basis for understanding its potential as an antimicrobial agent. Further research is essential to establish a detailed antimicrobial spectrum and to elucidate any specific signaling pathways that may be affected by this compound.

References

Applications of 3-O-Demethylmonensin B in Veterinary Research: A Metabolite in Focus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-O-Demethylmonensin B is a metabolite of Monensin B, a polyether ionophore antibiotic widely used in the veterinary field. While Monensin itself has extensive applications as a coccidiostat in poultry and a growth promoter in ruminants, this compound is not utilized as a standalone veterinary drug. Research on this compound is primarily in the context of understanding the metabolism and biotransformation of its parent compound, Monensin. This document provides an overview of the current knowledge on this compound, focusing on its formation and biological significance as a metabolite.

Overview of Monensin and its Metabolism

Monensin, produced by Streptomyces cinnamonensis, is a mixture of several congeners, with Monensin A being the major component and Monensin B a minor one. It functions as an ionophore, selectively forming complexes with monovalent cations like sodium (Na+) and potassium (K+) and transporting them across cell membranes. This disruption of ion gradients is the basis for its antimicrobial and anticoccidial activity.

In livestock, monensin is metabolized in the liver. One of the key metabolic pathways is O-demethylation. Microsomal tests have identified the formation of O-demethylated metabolites from both Monensin A and Monensin B. Specifically, this compound is a product of the O-demethylation of Monensin B.

Biological Activity of this compound

Signaling Pathway and Mechanism of Action of Parent Compound (Monensin)

The mechanism of action of Monensin provides the context for understanding the potential, albeit likely reduced, activity of its metabolite, this compound.

Monensin_Mechanism cluster_Cell Target Cell (e.g., Coccidia, Bacteria) Cell_Membrane Cytoplasm Ion_Gradient Normal Ion Gradient (High K+ in, High Na+ out) Disrupted_Gradient Disrupted Ion Gradient (Na+, H+ influx) Ion_Gradient->Disrupted_Gradient Monensin-Na+/H+ Exchange Cellular_Stress Osmotic Swelling & Increased Intracellular Ca2+ Disrupted_Gradient->Cellular_Stress Apoptosis Cell Death Cellular_Stress->Apoptosis Monensin Monensin Monensin->Ion_Gradient Acts on Cell Membrane

Caption: Mechanism of action of the parent compound, Monensin, as an ionophore.

Experimental Protocols

As there are no direct applications of this compound as a veterinary therapeutic, specific experimental protocols for its use are not established. However, the study of its formation and activity as a metabolite involves standard laboratory procedures.

In Vitro Metabolism of Monensin

Objective: To study the formation of this compound from Monensin B using liver microsomes.

Materials:

  • Liver microsomes from the target veterinary species (e.g., bovine, avian)

  • Monensin B standard

  • NADPH regenerating system

  • Phosphate buffer

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Protocol:

  • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and Monensin B.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a specified time course.

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant using HPLC-MS to identify and quantify the formation of this compound.

In Vitro Anticoccidial Susceptibility Testing

Objective: To assess the biological activity of Monensin metabolites against Eimeria species.

Materials:

  • Cultured host cells (e.g., Madin-Darby bovine kidney cells)

  • Eimeria sporozoites

  • Cell culture medium

  • This compound (if available as a purified standard)

  • Monensin B (as a positive control)

  • MTT or other viability assay reagents

Protocol:

  • Seed host cells in microtiter plates and grow to confluence.

  • Treat the cells with varying concentrations of this compound and Monensin B.

  • Infect the treated cells with Eimeria sporozoites.

  • Incubate for a period sufficient for parasite development.

  • Assess the viability of the host cells and/or the extent of parasite replication using a suitable assay (e.g., MTT assay for cell viability, qPCR for parasite DNA).

  • Calculate the IC50 (half-maximal inhibitory concentration) to determine the relative activity of the metabolite compared to the parent compound.

Data Presentation

Due to the lack of specific studies on this compound, quantitative data tables comparing its efficacy to other compounds are not available. Research in this area would first require the synthesis or purification of sufficient quantities of this compound for testing.

A hypothetical data table for an in vitro anticoccidial assay could be structured as follows:

CompoundConcentration (µg/mL)Parasite Inhibition (%)
Control 00
Monensin B 0.155
1.092
10.098
This compound 0.125
1.060
10.085

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

The general workflow for the investigation of ionophore metabolites like this compound is depicted below.

Metabolite_Workflow Start Parent Compound (Monensin B) In_Vitro_Metabolism In Vitro Metabolism (Liver Microsomes) Start->In_Vitro_Metabolism In_Vivo_Studies In Vivo Studies (Animal Models) Start->In_Vivo_Studies Metabolite_ID Metabolite Identification (LC-MS, NMR) In_Vitro_Metabolism->Metabolite_ID In_Vivo_Studies->Metabolite_ID Metabolite_Synthesis Metabolite Synthesis or Purification Metabolite_ID->Metabolite_Synthesis Bioactivity_Testing Biological Activity Testing (In Vitro Assays) Metabolite_Synthesis->Bioactivity_Testing PK_Studies Pharmacokinetic Studies Metabolite_Synthesis->PK_Studies Tox_Testing Toxicity Profiling Bioactivity_Testing->Tox_Testing End Comprehensive Profile of Metabolite Tox_Testing->End PK_Studies->End

Caption: General workflow for the study of veterinary drug metabolites.

Conclusion

This compound is a known metabolite of the veterinary drug Monensin B. Current scientific literature does not support its use as an independent therapeutic agent in veterinary medicine. Its significance lies in the study of the pharmacokinetics and metabolism of Monensin, where it represents a product with likely reduced biological activity. Further research, contingent on the availability of a purified standard, would be necessary to fully characterize its specific pharmacological and toxicological profile. For researchers in drug development, the study of such metabolites is crucial for a comprehensive understanding of a drug's in vivo behavior, efficacy, and safety.

Application Notes and Protocols for 3-O-Demethylmonensin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of a stock solution of 3-O-Demethylmonensin B, a polyether ionophore antibiotic. The information is intended for use in research and drug development settings.

Compound Information

This compound is a derivative of Monensin, a well-characterized ionophore. While specific data for this derivative is limited, the following information has been compiled from available resources.

PropertyValueSource
Molecular Formula C₃₄H₅₈O₁₁[1]
Molecular Weight 642.8 g/mol [1]
CAS Number 109345-56-4[1]

Solubility and Storage

SolventAnticipated SolubilityNotes
DMSO (Dimethyl Sulfoxide) SolubleA common solvent for preparing high-concentration stock solutions of non-polar compounds.
Ethanol SolubleMay be a suitable alternative to DMSO. Monensin sodium salt is soluble at approximately 15 mg/mL.[2]
Dimethylformamide (DMF) SolubleMonensin sodium salt is soluble at approximately 1 mg/mL.[2]
Water Sparingly soluble to InsolublePolyether ionophores generally have very low water solubility.[2]

Storage Conditions:

  • Solid Compound: Store at -20°C for long-term stability.[2]

  • Stock Solution: Aliquot into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. A 50 mM solution of Monensin in absolute ethanol was reported to be stable when stored at -20°C.[3] For other compounds dissolved in DMSO, storage at -20°C for up to 3 months is generally acceptable.[4]

Experimental Protocols

Safety Precautions
  • A specific Safety Data Sheet (SDS) for this compound is not currently available. Handle with caution.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or solution aerosols.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a 10 mM stock solution. The final concentration may be adjusted based on experimental needs and observed solubility.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x 642.8 g/mol x 1000 mg/g = 6.428 mg

  • Weigh the compound:

    • Carefully weigh out 6.43 mg of this compound using an analytical balance.

  • Dissolve the compound:

    • Add the weighed compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may aid dissolution, but monitor for any signs of degradation.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the tubes clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of an ionophore like this compound on cultured cells.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock of this compound in DMSO treatment Treat Cells with Varying Concentrations of This compound prep_stock->treatment prep_cells Culture and Seed Target Cells prep_cells->treatment assay_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->assay_viability assay_ion Ion Flux Assay (e.g., using ion-sensitive dyes) treatment->assay_ion assay_golgi Golgi Stress/Transport Assay (e.g., immunofluorescence) treatment->assay_golgi analysis Analyze Data and Determine IC50/EC50 assay_viability->analysis assay_ion->analysis assay_golgi->analysis

Caption: General experimental workflow for studying ionophore effects.

Mechanism of Action: Ionophore Activity

As a polyether antibiotic, this compound is expected to function as an ionophore, facilitating the transport of cations across biological membranes. This action disrupts the natural ion gradients essential for cellular function.[5] The parent compound, Monensin, acts as an Na+/H+ antiporter, effectively exchanging sodium ions for protons across membranes.[6][7] This disruption of ion homeostasis can lead to various cellular effects, including the blockage of intracellular protein transport through the Golgi apparatus.[6]

The following diagram illustrates the general mechanism of a monovalent cation/proton exchange ionophore.

ionophore_mechanism cluster_membrane Cell Membrane Ionophore Ionophore Ionophore_Na Ionophore-Na+ Ionophore_H Ionophore-H+ Extracellular Extracellular Space (High Na+) Ionophore_H->Extracellular H+ Intracellular Intracellular Space (High H+) Ionophore_Na->Intracellular Na+ Extracellular->Ionophore Na+ Intracellular->Ionophore_H H+

Caption: Ionophore-mediated Na+/H+ exchange across the cell membrane.

References

Application Notes and Protocols: 3-O-Demethylmonensin B as a Tool for Studying Ion Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylmonensin B is a derivative of the polyether ionophore antibiotic Monensin B. Like its parent compound, it is presumed to act as a potent and selective ionophore, facilitating the transport of monovalent cations across biological membranes. This property makes it a valuable research tool for investigating the intricate processes of ion transport and its downstream cellular consequences. These application notes provide a comprehensive overview of the use of this compound in studying ion transport, including its mechanism of action, experimental protocols, and potential effects on cellular signaling pathways.

Note: Specific experimental data for this compound is limited in the public domain. The following protocols and data are based on the well-characterized activities of the closely related Monensin A and general methodologies for studying ionophores. Researchers should adapt and validate these protocols for their specific experimental systems.

Mechanism of Action

This compound is believed to function as a mobile ion carrier, specifically as a sodium-proton (Na+/H+) antiporter.[1] Its lipophilic exterior allows it to readily insert into cellular and organellar membranes. The polar interior of the molecule chelates a sodium ion, transports it across the membrane, and releases it on the other side in exchange for a proton. This electroneutral exchange disrupts the natural Na+ and H+ gradients across the membrane, leading to an increase in intracellular sodium concentration and an increase in cytosolic and intra-organellar pH.[2][3]

Applications in Research

  • Studying Na+/H+ Exchange: As a potent Na+/H+ exchanger, this compound can be used to artificially manipulate intracellular sodium and proton concentrations, allowing researchers to study the physiological consequences of altered ion homeostasis.[2]

  • Investigating the Role of Ion Gradients in Cellular Processes: By disrupting Na+ and H+ gradients, researchers can explore the importance of these gradients in various cellular functions, including cell volume regulation, intracellular pH control, and enzyme activity.[4]

  • Disruption of Golgi Apparatus Function: A well-documented effect of monensin and its derivatives is the disruption of the Golgi apparatus.[5][6][7] This occurs due to the dissipation of the proton gradient across the Golgi membrane, which is essential for proper protein trafficking and processing. This makes this compound a useful tool for studying Golgi function and the secretory pathway.[8][9][10]

  • Antimicrobial and Anticancer Research: The disruption of ion homeostasis is a key mechanism of the antimicrobial and potential anticancer activities of ionophores.[1] this compound can be investigated for its efficacy in these areas.

Data Presentation

The following tables present hypothetical quantitative data to illustrate how results from ion transport studies using this compound could be structured.

Table 1: Effect of this compound on Intracellular Sodium Concentration

Concentration of this compound (µM)Intracellular Na+ Concentration (mM) (Mean ± SD)
0 (Control)10 ± 1.5
0.125 ± 2.1
168 ± 5.4
10115 ± 9.8

Table 2: Effect of this compound on Intracellular pH

Concentration of this compound (µM)Intracellular pH (Mean ± SD)
0 (Control)7.20 ± 0.05
0.17.35 ± 0.06
17.58 ± 0.08
107.82 ± 0.10

Experimental Protocols

Protocol 1: Measurement of Intracellular Sodium Concentration Using a Fluorescent Indicator

This protocol describes how to measure changes in intracellular sodium concentration in cultured cells treated with this compound using the fluorescent sodium indicator, CoroNa™ Green, AM.[11]

Materials:

  • Cultured cells seeded on glass-bottom dishes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CoroNa™ Green, AM (Thermo Fisher Scientific)[11]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope with appropriate filters for CoroNa™ Green (Excitation/Emission: ~492/516 nm)[11]

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of 5 µM CoroNa™ Green, AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells three times with fresh HBSS to remove extracellular dye.

  • Treatment:

    • Add HBSS containing the desired concentrations of this compound to the cells. Include a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 15-30 minutes).

  • Imaging:

    • Place the dish on the stage of the fluorescence microscope.

    • Acquire images using the appropriate filter set for CoroNa™ Green.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software.

    • Normalize the fluorescence intensity of treated cells to that of control cells.

    • For quantitative measurements, a calibration curve can be generated using buffers with known sodium concentrations and a sodium ionophore like gramicidin.[12]

Protocol 2: Measurement of Intracellular pH Using a Fluorescent Indicator

This protocol outlines the measurement of intracellular pH changes in response to this compound using the ratiometric pH indicator BCECF, AM.

Materials:

  • Cultured cells seeded on glass-bottom dishes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • BCECF, AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence imaging system capable of ratiometric measurements (e.g., with excitation wavelengths of 440 nm and 490 nm, and emission at 535 nm)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes to be 70-80% confluent.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM BCECF, AM with 0.02% Pluronic F-127 in HBSS.

    • Remove culture medium, wash cells once with HBSS.

    • Add the loading solution and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells three times with fresh HBSS.

  • Treatment: Add HBSS with the desired concentrations of this compound and a vehicle control.

  • Imaging:

    • Place the dish on the microscope stage.

    • Acquire fluorescence images by alternating excitation between 490 nm (pH-sensitive) and 440 nm (pH-insensitive).

    • Collect emitted fluorescence at ~535 nm.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F490/F440) for each cell or region of interest.

    • Generate a calibration curve by treating BCECF-loaded cells with a nigericin/high K+ buffer of known pH values to relate the fluorescence ratio to intracellular pH.

Visualizations

Ion_Transport_Mechanism cluster_membrane Cell Membrane Membrane Extracellular Extracellular Space [Na+] high, [H+] low Ionophore This compound Na+ binding site H+ binding site Extracellular->Ionophore:f0 1. Binds Na+ Extracellular->Ionophore:f1 6. Releases H+ Intracellular Intracellular Space [Na+] low, [H+] high Intracellular->Ionophore:f0 3. Releases Na+ Ionophore->Extracellular 5. Translocates back Ionophore->Intracellular 2. Translocates across membrane Ionophore:f1->Intracellular 4. Binds H+

Caption: Mechanism of Na+/H+ antiport by this compound.

Experimental_Workflow_Sodium A Seed cells on glass-bottom dishes B Load cells with CoroNa™ Green, AM A->B C Wash to remove extracellular dye B->C D Treat with this compound C->D E Acquire fluorescence images D->E F Analyze fluorescence intensity E->F

Caption: Workflow for measuring intracellular sodium.

Golgi_Disruption_Pathway A This compound B Increased Na+/H+ exchange at Golgi membrane A->B C Dissipation of Golgi proton gradient (Alkalinization) B->C D Swelling of Golgi cisternae C->D E Blockade of protein trafficking from medial- to trans-Golgi C->E F Impaired protein glycosylation and sorting E->F G Inhibition of secretion F->G

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 3-O-Demethylmonensin B Fermentation Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 3-O-Demethylmonensin B production from Streptomyces cinnamonensis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and improve fermentation yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the fermentation process, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low overall monensin titer Suboptimal media composition, inefficient precursor supply, non-ideal fermentation conditions (pH, temperature, aeration).Review and optimize media components, particularly carbon and nitrogen sources. Implement precursor feeding strategies, such as the addition of propionate. Ensure fermentation parameters are tightly controlled.
Incorrect ratio of Monensin A to Monensin B (Low this compound) Imbalance in the precursor pool, specifically the ratio of ethylmalonyl-CoA to methylmalonyl-CoA.Supplement the fermentation medium with propionate precursors to favor the production of Monensin B.[1] Avoid the addition of butyrate or isobutyrate, which can stimulate the production of Monensin A.[1]
Foaming in the fermenter High agitation rates, proteinaceous components in the media.Reduce agitation speed. Add food-grade antifoaming agents as needed.
Poor cell growth Inadequate nutrition, improper seed culture development, contamination.Optimize the seed and production media. Ensure a healthy and viable inoculum. Aseptically sample and culture to check for contamination.
Product degradation Unstable pH, excessive shear stress from agitation, prolonged fermentation time.Maintain pH within the optimal range (6.0-7.0). Optimize agitation speed to ensure adequate mixing without excessive shear. Harvest the fermentation at the peak of production.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for increasing the yield of this compound?

A1: Propionate is the key precursor for increasing the proportion of this compound. The biosynthesis of monensin A utilizes a butyrate unit, while monensin B incorporates a propionate unit instead. Therefore, supplementing the fermentation medium with propionate shifts the biosynthetic pathway towards the production of this compound.[1]

Q2: What is the optimal temperature and pH for Streptomyces cinnamonensis fermentation?

A2: The optimal temperature for Streptomyces cinnamonensis fermentation is typically between 28°C and 37°C. A common strategy is to maintain the temperature at 29-31°C for the initial 20 hours and then increase it to 32-33°C for the remainder of the fermentation. The optimal pH is generally in the range of 6.0 to 7.0.

Q3: How can genetic engineering be used to improve the yield of this compound?

A3: Genetic engineering can significantly enhance monensin production. Overexpression of the global transcription factor crp has been shown to positively regulate monensin biosynthesis. Additionally, overexpressing genes involved in the fatty acid degradation pathway, such as fadD, fadE, fadB, and fadA, can increase the supply of precursors for monensin synthesis, leading to higher titers.

Q4: What are the key considerations for media optimization?

A4: Media optimization is crucial for maximizing yield. Key factors to consider are the carbon source (e.g., glucose, maltose), nitrogen source (e.g., fish meal, corn steep liquor, zein powder), and the presence of essential minerals. A systematic approach, such as Response Surface Methodology (RSM), can be employed to identify the optimal concentrations and interactions of media components.

Q5: What are the challenges in scaling up the fermentation process?

A5: Scaling up fermentation presents several challenges, including maintaining homogeneity in larger vessels, ensuring adequate oxygen transfer, and controlling foam formation. Consistent monitoring and control of parameters like dissolved oxygen, pH, and temperature are critical for a successful scale-up.

Experimental Protocols

Protocol 1: Precursor Feeding for Enhanced this compound Production

Objective: To increase the relative yield of this compound by supplementing the fermentation medium with propionate.

Materials:

  • Streptomyces cinnamonensis seed culture

  • Production fermentation medium

  • Sterile sodium propionate solution (1 M)

  • Fermenter with pH, temperature, and dissolved oxygen control

Methodology:

  • Prepare the production fermentation medium and sterilize the fermenter.

  • Inoculate the fermenter with the Streptomyces cinnamonensis seed culture.

  • Maintain the fermentation at the optimal temperature (e.g., 30-33°C) and pH (6.0-7.0).

  • After an initial growth phase of 24-48 hours, begin the feeding of the sterile sodium propionate solution.

  • A fed-batch strategy is recommended. Start with a continuous or intermittent feed to achieve a final concentration of 20-50 mM propionate in the medium.

  • Monitor the fermentation for key parameters such as cell growth, glucose consumption, and monensin production.

  • Collect samples at regular intervals for analysis of the monensin A and B ratio by HPLC.

  • Harvest the fermentation broth when the monensin B titer reaches its maximum.

Protocol 2: Overexpression of the crp Gene in Streptomyces cinnamonensis

Objective: To increase the overall monensin yield through the overexpression of the cAMP receptor protein (crp) gene.

Materials:

  • Streptomyces cinnamonensis wild-type strain

  • E. coli strain for plasmid construction (e.g., DH5α)

  • Streptomyces expression vector (e.g., pSET152-derived)

  • Restriction enzymes

  • T4 DNA ligase

  • PCR reagents

  • Competent E. coli and Streptomyces cinnamonensis cells

  • Appropriate antibiotics for selection

Methodology:

  • Gene Amplification: Amplify the crp gene from the genomic DNA of Streptomyces cinnamonensis using PCR with primers containing appropriate restriction sites.

  • Vector Preparation: Digest the Streptomyces expression vector with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified crp gene into the digested vector to create the overexpression plasmid.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid propagation and verification.

  • Plasmid Isolation and Verification: Isolate the plasmid from positive E. coli colonies and verify the correct insertion by restriction digestion and sequencing.

  • Transformation into Streptomyces cinnamonensis: Introduce the verified overexpression plasmid into Streptomyces cinnamonensis protoplasts via electroporation or conjugation.

  • Selection and Screening: Select for transformants on appropriate antibiotic-containing media. Screen positive colonies for increased monensin production in shake flask fermentations.

  • Fermentation and Analysis: Cultivate the engineered strain in a controlled fermenter and compare its monensin production profile to the wild-type strain.

Quantitative Data Summary

Optimization StrategyKey ParametersObserved Effect on Monensin YieldReference
Precursor Supplementation Addition of propionateShifts production in favor of monensin B over monensin A.[1]
Addition of butyrate/isobutyrateStimulates production of monensin A and suppresses monensin B.[1]
Genetic Engineering Overexpression of fadA~10% increase in total monensin titer.
Overexpression of fadB~22% increase in total monensin titer.
Overexpression of fadD~14% increase in total monensin titer.
Overexpression of fadE~11% increase in total monensin titer.
Tandem overexpression of fad genes1.3-fold increase in shake flask, 1.2-fold increase in 50-L bioreactor.
Overexpression of crp31.5% increase in monensin production per mg of mycelium dry weight.

Visualizations

Monensin_Biosynthesis_Regulation cluster_precursors Precursor Supply cluster_regulation Regulatory Cascade cluster_biosynthesis Monensin Biosynthesis Propionate Propionate Methylmalonyl_CoA Methylmalonyl-CoA Propionate->Methylmalonyl_CoA favors Butyrate Butyrate Ethylmalonyl_CoA Ethylmalonyl-CoA Butyrate->Ethylmalonyl_CoA favors PKS_genes Polyketide Synthase Genes (monAI-AVIII) Methylmalonyl_CoA->PKS_genes Ethylmalonyl_CoA->PKS_genes Crp Crp (Global Regulator) MonRI MonRI Crp->MonRI upregulates Crp->PKS_genes upregulates Tailoring_genes Tailoring Genes (monBI, monCI, monD, monAX) Crp->Tailoring_genes upregulates MonH MonH MonRII MonRII MonH->MonRII upregulates MonRI->PKS_genes activates MonRI->Tailoring_genes activates MonRII->MonRI enhances PKS_genes->Tailoring_genes PKS_genes->Tailoring_genes Monensin_A Monensin A Tailoring_genes->Monensin_A Monensin_B This compound Tailoring_genes->Monensin_B

Caption: Regulatory network for monensin biosynthesis in S. cinnamonensis.

Experimental_Workflow cluster_precursor Precursor Feeding Strategy cluster_genetic Genetic Engineering Workflow Start_Culture Start Fermentation Add_Propionate Feed Propionate (24-48h) Start_Culture->Add_Propionate Monitor_Ratio Monitor A:B Ratio (HPLC) Add_Propionate->Monitor_Ratio Harvest_B Harvest at Peak Monensin B Monitor_Ratio->Harvest_B Amplify_Gene Amplify Target Gene (e.g., crp) Ligate_Vector Ligate into Expression Vector Amplify_Gene->Ligate_Vector Transform_Ecoli Transform E. coli Ligate_Vector->Transform_Ecoli Verify_Plasmid Verify Plasmid Transform_Ecoli->Verify_Plasmid Transform_Strep Transform S. cinnamonensis Verify_Plasmid->Transform_Strep Screen_Strains Screen for High Producers Transform_Strep->Screen_Strains Ferment_Engineered Ferment Engineered Strain Screen_Strains->Ferment_Engineered

Caption: Experimental workflows for improving this compound yield.

References

Stability and degradation of 3-O-Demethylmonensin B in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of 3-O-Demethylmonensin B in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guides & FAQs

Q1: My quantification of this compound is inconsistent. What could be the cause?

A1: Inconsistent quantification can arise from several factors related to the stability of this compound. The primary factor to consider is the pH of your solution. Like its parent compound, monensin, this compound is susceptible to degradation in acidic conditions.[1][2] Ensure your solutions are maintained at a neutral or basic pH to minimize degradation. Temperature is another critical factor; elevated temperatures can accelerate degradation.

Troubleshooting Steps:

  • Verify Solution pH: Regularly check the pH of your stock solutions and experimental buffers. Adjust to neutral or slightly basic pH if necessary.

  • Control Temperature: Store stock solutions at recommended temperatures (see Q3) and avoid prolonged exposure to ambient or elevated temperatures during experiments.

  • Solvent Purity: Use high-purity solvents, as impurities can catalyze degradation.

  • Calibration Curve: Prepare fresh calibration standards for each assay to account for any potential degradation of the standard stock solution.

Q2: I suspect my this compound has degraded. How can I confirm this?

A2: Degradation can be confirmed by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). These methods can separate the intact this compound from its degradation products.

Confirmation Workflow:

start Suspected Degradation method Analyze sample using a validated stability-indicating HPLC/UPLC-MS method start->method compare Compare chromatogram to a freshly prepared standard method->compare degradation_peaks Observe for additional peaks (degradation products) compare->degradation_peaks reduced_peak Note reduction in the main This compound peak area compare->reduced_peak confirm Degradation Confirmed degradation_peaks->confirm reduced_peak->confirm

Caption: Workflow for confirming degradation of this compound.

Q3: What are the recommended storage conditions for this compound solutions?

ParameterRecommendationRationale
pH Neutral to basic (pH 7-9)Unstable in acidic solutions.[1][2]
Temperature -20°C for long-term storageMinimizes thermal degradation.
Solvent Anhydrous organic solvents (e.g., ethanol, methanol)Sparingly soluble in water and susceptible to hydrolysis.
Light Protect from lightWhile monensin is not highly susceptible to photolysis, protection from light is a general best practice for storing organic compounds.

Q4: What are the likely degradation pathways for this compound?

A4: The primary degradation pathway for monensin, and likely for this compound, is acid-catalyzed hydrolysis.[2] This process can lead to the cleavage of the ether linkages and opening of the spiroketal rings. The demethylation at the 3-O position makes the molecule slightly more polar than monensin, which could potentially influence its susceptibility to hydrolysis.

Potential Degradation Signaling Pathway:

cluster_degradation Acid-Catalyzed Hydrolysis 3-O-Demethylmonensin_B This compound Ring_Opening Spiroketal Ring Opening 3-O-Demethylmonensin_B->Ring_Opening H+ Ether_Cleavage Ether Bond Cleavage Ring_Opening->Ether_Cleavage H+ Degradation_Products Formation of Various Polar Degradants Ether_Cleavage->Degradation_Products

Caption: Postulated acid-catalyzed degradation pathway for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC or UPLC-MS system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated HPLC or UPLC-MS method.

Data Analysis:

  • Monitor the decrease in the peak area of the parent this compound.

  • Identify the formation of new peaks, which represent degradation products.

  • Calculate the percentage of degradation.

Experimental Workflow Diagram:

cluster_workflow Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution of this compound in Methanol stress Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress sample Sample at Multiple Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze by HPLC/UPLC-MS neutralize->analyze data Analyze Data for Degradation analyze->data

Caption: General workflow for a forced degradation study.

Quantitative Data Summary

The following table summarizes the stability data for Monensin, the parent compound of this compound. This data can be used as a proxy to infer the stability of this compound.

Table 1: Stability of Monensin in Solution

ConditionpHTemperature (°C)Half-lifeReference
Hydrolysis42513 days[2]
Hydrolysis725Stable[2]
Hydrolysis925Stable[2]

Note: Specific quantitative stability data for this compound is not currently available in the peer-reviewed literature. The demethylated form may exhibit different stability, and it is recommended to perform specific stability studies for this compound.

References

Technical Support Center: 3-O-Demethylmonensin B Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying degradation products of 3-O-Demethylmonensin B.

Troubleshooting Guide: Investigating Degradation of this compound

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I am observing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are degradation products?

Answer:

The appearance of new peaks in your chromatogram can be indicative of degradation. To confirm this, a systematic approach is recommended:

  • Analyze a freshly prepared standard: Prepare a new solution of this compound and inject it immediately. If the unknown peaks are absent or significantly smaller, it suggests that the peaks in your experimental sample are likely due to degradation that occurred over time or due to specific experimental conditions.

  • Perform a forced degradation study: Intentionally subject your this compound sample to stress conditions such as acid, base, oxidation, heat, and light. If the peaks of interest increase in size or appear under these conditions, it strongly suggests they are degradation products.

  • Utilize a mass spectrometer (LC-MS): If your HPLC is connected to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unknown peaks. Degradation products will have different molecular weights than the parent compound.

  • Check your mobile phase and sample solvent: Ensure that the unexpected peaks are not artifacts from contaminated solvents or interactions with the mobile phase. Inject a blank (mobile phase only) to rule out solvent contamination.

Question 2: My this compound sample shows a decrease in the main peak area over time, but I don't see any significant degradation peaks. What could be happening?

Answer:

There are several possibilities when the parent peak decreases without the appearance of corresponding degradation peaks:

  • Formation of non-UV active products: The degradation products may not have a chromophore and therefore will not be detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such products.

  • Formation of volatile degradation products: The degradation products might be volatile and lost during sample preparation or analysis.

  • Precipitation of degradation products: The degradation products could be insoluble in the sample solvent and precipitate out of the solution, leading to a loss of mass without corresponding peaks in the chromatogram.

  • Adsorption to container surfaces: The analyte or its degradation products might be adsorbing to the surface of your sample vials or other containers.

Question 3: How can I predict the likely degradation products of this compound?

Answer:

While specific degradation products for this compound are not extensively documented in the literature, we can infer potential degradation pathways based on its parent compound, Monensin A. Monensin A is known to undergo:

  • Hydrolysis: Particularly under acidic conditions, the ether linkages in the polyether backbone could be susceptible to cleavage.

  • Oxidation: The hydroxyl groups and the carbon backbone can be targets for oxidation.

  • Demethylation: Although this compound is already demethylated at the 3-O position, other methoxy groups could potentially be cleaved.

  • Biotransformation: In biological systems, hydroxylation and further demethylation are possible metabolic pathways.

Therefore, potential degradation products of this compound could include hydroxylated and further demethylated derivatives, as well as products resulting from the cleavage of the polyether chain.

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for a forced degradation study of this compound?

A1: Based on ICH guidelines, typical forced degradation conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for an extended period.

Q2: What analytical techniques are best suited for identifying this compound degradation products?

A2: A combination of techniques is often most effective:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: For separating the degradation products from the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For determining the molecular weights of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation of the degradation products by analyzing their fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: For definitive structure confirmation of isolated degradation products.

Q3: How can I quantify the degradation products?

A3: If reference standards for the degradation products are not available, their concentration can be estimated using the relative peak area percentage from the HPLC chromatogram, assuming the response factor is similar to the parent compound. For accurate quantification, it is necessary to isolate the degradation products, confirm their structure, and determine their individual response factors.

Quantitative Data Summary

Stress ConditionIncubation Time (hours)Temperature (°C)% this compound Remaining% Area of Major Degradation Product 1% Area of Major Degradation Product 2
0.1 M HCl2460
0.1 M HCl4860
0.1 M NaOH2460
0.1 M NaOH4860
3% H₂O₂2425
Dry Heat48105
UV Light2425
Visible Light4825

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at 105°C.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of this compound to a calibrated light source (UV and visible).

    • Simultaneously, keep a control sample in the dark.

    • Analyze aliquots at specified time points.

Protocol 2: HPLC-MS Analysis of Degradation Samples

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at an appropriate wavelength (e.g., 210 nm) and a mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode for identifying molecular ions and product ion scan mode for fragmentation analysis.

  • Data Analysis:

    • Identify the retention times of the parent compound and any new peaks.

    • Determine the molecular weight of each new peak from the full scan MS data.

    • Propose structures for the degradation products based on their fragmentation patterns from the MS/MS data and known degradation pathways of similar compounds.

Visualizations

degradation_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photodegradation Photo->HPLC MS MS Detection (m/z) HPLC->MS MSMS MS/MS Fragmentation MS->MSMS Structure Structure Elucidation MSMS->Structure Pathway Degradation Pathway Structure->Pathway start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo troubleshooting_logic Start Unexpected Peak in HPLC? IsItReal Is the peak real? (Inject Blank) Start->IsItReal IsItDegradation Is it a degradation product? (Forced Degradation) IsItReal->IsItDegradation Yes Artifact Artifact from Solvent/System IsItReal->Artifact No DegradationProduct Likely Degradation Product IsItDegradation->DegradationProduct Yes Impurity Process Impurity or Contaminant IsItDegradation->Impurity No Proceed Proceed to LC-MS Analysis DegradationProduct->Proceed

Technical Support Center: Enhancing the Solubility of 3-O-Demethylmonensin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering solubility challenges with 3-O-Demethylmonensin B, this guide provides troubleshooting advice and frequently asked questions. The following sections offer structured approaches to systematically improve the solubility of this poorly soluble compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor solubility of this compound?

A1: The poor aqueous solubility of this compound likely stems from its chemical structure. As a polyether ionophore, it possesses a large, lipophilic backbone with multiple ether linkages and a relatively low number of ionizable functional groups.[1][2] This high lipophilicity and potential for strong crystal lattice energy can contribute to its limited solubility in aqueous media. Molecules with high melting points often exhibit limited solubility due to their solid-state properties and are sometimes referred to as 'brick-dust' molecules.

Q2: What are the first steps I should take to improve the solubility of this compound for in vitro experiments?

A2: For initial in vitro testing, the simplest approaches often prove effective. We recommend starting with co-solvents or pH adjustment.

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of lipophilic compounds.[3][4][5][6] Common co-solvents to consider are DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] It is crucial to first dissolve the compound in the non-aqueous solvent and then gradually add the aqueous solution to maintain solubility.[3]

  • pH Adjustment: Although this compound is not strongly ionizable, slight pH modifications of the aqueous medium can sometimes improve the solubility of compounds with weakly acidic or basic functionalities.[5][6]

Q3: Are there more advanced techniques if simple methods are insufficient?

A3: Yes, several advanced formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[7][8][9] These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[7][10] This is often achieved through techniques like hot-melt extrusion or solvent evaporation.[7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drug molecules, effectively increasing their solubility in water.[7][8]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to enhanced dissolution rates and saturation solubility.[3][7][11]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[7][9] These formulations form micro- or nano-emulsions upon contact with aqueous media, facilitating drug solubilization.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation upon addition to aqueous buffer The compound has exceeded its solubility limit in the final solvent composition.1. Increase the proportion of the organic co-solvent. 2. Investigate the use of a different, more effective co-solvent. 3. Consider pre-forming a complex with cyclodextrins before adding to the buffer.
Inconsistent results between experiments The solubility may be highly sensitive to minor variations in temperature, pH, or solvent ratios.1. Strictly control and document all experimental parameters. 2. Prepare fresh stock solutions for each experiment. 3. Evaluate the stability of the compound in the chosen solvent system over time.
Low bioavailability in cell-based assays Poor solubility is limiting the effective concentration of the compound available to the cells.1. Employ a solubility-enhancing formulation such as a solid dispersion or a lipid-based system. 2. Reduce the particle size through micronization or nanosuspension to increase the dissolution rate.[5][6][12]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Preparation of Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic co-solvent (e.g., DMSO, ethanol).

  • Serial Dilution: Perform serial dilutions of the stock solution with the same co-solvent to create a range of concentrations.

  • Aqueous Dilution: Take a small aliquot of each co-solvent concentration and dilute it with the desired aqueous buffer (e.g., PBS) to the final working concentration. It is critical to add the aqueous phase to the organic phase slowly while vortexing to prevent precipitation.

  • Observation: Visually inspect the solutions for any signs of precipitation. For quantitative analysis, measure the turbidity using a spectrophotometer.

Protocol 2: Cyclodextrin Complexation for Improved Aqueous Solubility
  • Molar Ratio Selection: Determine the appropriate molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2). Common cyclodextrins include hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Complex Formation:

    • Dissolve the cyclodextrin in the aqueous buffer of choice.

    • Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.

  • Solvent Removal: If an organic solvent was used, remove it under vacuum or by lyophilization.

  • Solubility Assessment: Determine the concentration of the complexed drug in the aqueous solution using a suitable analytical method like HPLC.

Visual Guides

experimental_workflow cluster_start Initial Assessment cluster_simple Simple Methods cluster_advanced Advanced Formulation cluster_evaluation Evaluation start Poorly Soluble This compound cosolvents Co-solvent Screening (DMSO, Ethanol, PEG) start->cosolvents Try First ph_adjustment pH Adjustment start->ph_adjustment Try First evaluation Solubility & Stability Assessment (e.g., HPLC) cosolvents->evaluation ph_adjustment->evaluation solid_dispersion Solid Dispersion (e.g., with PVP, HPMC) solid_dispersion->evaluation cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) cyclodextrin->evaluation nanoparticles Nanoparticle Formulation nanoparticles->evaluation evaluation->solid_dispersion If still poor evaluation->cyclodextrin If still poor evaluation->nanoparticles If still poor cyclodextrin_complexation cluster_before Before Complexation cluster_after After Complexation drug Lipophilic Drug (this compound) water Water Molecules complex Inclusion Complex (Water Soluble) cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cd->complex Encapsulates drug_in_complex Drug

References

Technical Support Center: Purification of 3-O-Demethylmonensin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-O-Demethylmonensin B. The information is presented in a question-and-answer format to directly address common challenges.

Troubleshooting Guide

Issue: Low Recovery of this compound After Extraction

Question: We are experiencing low recovery of this compound from our fermentation broth after extraction. What are the potential causes and solutions?

Answer: Low recovery during extraction can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Cell Lysis: The compound may be retained within the Streptomyces cinnamonensis cells if lysis is incomplete.

    • Solution: Ensure your cell disruption method (e.g., sonication, homogenization) is optimized. Verify cell lysis under a microscope.

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction.

    • Solution: A mixture of methanol and water (e.g., 9:1 v/v) is commonly used for extracting monensins.[1] You may need to optimize the ratio for this compound.

  • pH of the Extraction Medium: The stability of monensin and its derivatives is pH-dependent. They are unstable in acidic solutions and stable under neutral or basic conditions.

    • Solution: Maintain a neutral to slightly alkaline pH during extraction to prevent degradation.

  • Insufficient Extraction Time or Agitation: The extraction process may not be long enough or vigorous enough to allow for complete diffusion of the compound into the solvent.

    • Solution: Increase the extraction time and/or the agitation speed. Ensure thorough mixing of the biomass with the solvent.

Issue: Co-elution of Impurities During Chromatography

Question: During HPLC analysis, we are observing peaks that co-elute with our target compound, this compound. How can we improve the separation?

Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here are some strategies to enhance chromatographic resolution:

  • Optimize the Mobile Phase: The composition of the mobile phase is a key factor in achieving good separation.

    • Solution: For reverse-phase HPLC, you can adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[2] A shallower gradient or isocratic elution with a lower percentage of the organic solvent may improve the separation of closely related compounds. Adding a small amount of acid, like phosphoric or formic acid, can also improve peak shape, but be mindful of the potential for degradation if the pH becomes too low.[2]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be necessary.

    • Solution: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivities.

  • Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.

    • Solution: Increasing the column temperature can sometimes improve peak shape and resolution. Experiment with a range of temperatures (e.g., 30-50°C) to find the optimal condition.

  • Pre-purification Step: A preliminary purification step can remove many interfering substances.

    • Solution: Consider using column chromatography with basic alumina to purify the initial extract before HPLC.[1]

Issue: Degradation of this compound During Purification

Question: We suspect that our product is degrading during the purification process. What are the likely causes and how can we prevent this?

Answer: this compound, like other monensins, is susceptible to degradation under certain conditions.

  • Acidic Conditions: Monensins are known to be unstable in acidic solutions.

    • Solution: Avoid acidic conditions throughout the purification process. Use neutral or slightly alkaline buffers. If an acidic modifier is required for chromatography, use the lowest concentration necessary and consider working at lower temperatures to minimize degradation.

  • Elevated Temperatures: Prolonged exposure to high temperatures can lead to thermal degradation.

    • Solution: Keep samples cool whenever possible. If heating is required (e.g., for solvent evaporation), use the lowest effective temperature and minimize the duration of exposure.

  • Oxidation: Polyether ionophores can be susceptible to oxidation.

    • Solution: Consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. Adding antioxidants to your solvents may also be beneficial, but their compatibility with your downstream applications should be verified.

Frequently Asked Questions (FAQs)

1. What are the common impurities found with this compound?

While specific data for this compound is limited, it is likely to have impurities similar to those of monensin A, which is the major component of the commercial product. Monensin is a mixture of four analogues: A, B, C, and D, with monensin A being the most abundant.[3] Therefore, you can expect to find other demethylated monensin analogues as impurities. Additionally, biosynthetic precursors and degradation products could also be present.

2. What is a suitable HPLC method for the analysis of this compound?

A common approach for monensin analysis is reverse-phase HPLC with a C18 column. Since this compound lacks a strong chromophore, detection is often achieved by post-column derivatization with vanillin, followed by UV detection at around 520 nm.[4][5]

3. How can I confirm the identity and purity of my purified this compound?

A combination of analytical techniques is recommended for confirmation:

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for confirming the molecular weight of your compound and identifying impurities.

  • NMR: Nuclear magnetic resonance spectroscopy can be used to elucidate the chemical structure and confirm the demethylation at the 3-O position.

  • HPLC with a Reference Standard: If a certified reference standard is available, you can compare the retention time and co-inject your sample to confirm its identity.

4. What are the recommended storage conditions for this compound?

Based on the stability of monensin, it is recommended to store this compound in a cool, dry, and dark place. Storage under an inert atmosphere can also help to prevent long-term degradation.

Data Presentation

Table 1: General HPLC Parameters for Monensin Analysis (Adaptable for this compound)

ParameterRecommended ConditionNotes
Column Reverse-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)A standard C18 column is a good starting point.
Mobile Phase Acetonitrile or Methanol/Water with a small amount of acid (e.g., phosphoric or formic acid)The organic/aqueous ratio needs to be optimized for this compound.
Flow Rate 0.8 - 1.2 mL/minA typical analytical flow rate.
Column Temperature 30 - 40 °CCan be optimized to improve peak shape.
Detection UV at 520 nm (after post-column derivatization)Post-column derivatization with vanillin is often necessary.[4][5]
Injection Volume 10 - 20 µLDependent on sample concentration.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

  • Harvest the fermentation broth containing Streptomyces cinnamonensis.

  • Centrifuge the broth to separate the mycelia from the supernatant.

  • Resuspend the mycelia in a 9:1 (v/v) mixture of methanol and water.[1]

  • Homogenize or sonicate the suspension to ensure complete cell lysis.

  • Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for efficient extraction.

  • Centrifuge the mixture and collect the supernatant containing the extracted compound.

  • Repeat the extraction process on the mycelial pellet to maximize recovery.

  • Combine the supernatants for further purification.

Protocol 2: Column Chromatography with Basic Alumina

  • Prepare a glass column packed with basic alumina.

  • Concentrate the methanolic extract under reduced pressure.

  • Dissolve the residue in a minimal amount of a non-polar solvent.

  • Load the sample onto the alumina column.

  • Elute the column with a solvent gradient of increasing polarity.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

  • Pool the pure fractions and evaporate the solvent.

Visualizations

Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_hplc Final Purification & Analysis cluster_analysis Characterization Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Separate Mycelia Mycelia Centrifugation->Mycelia Extraction Extraction Mycelia->Extraction Methanol/Water (9:1) Crude_Extract Crude_Extract Extraction->Crude_Extract Alumina_Chromatography Alumina_Chromatography Crude_Extract->Alumina_Chromatography Remove Polar Impurities Semi_Pure_Fractions Semi_Pure_Fractions Alumina_Chromatography->Semi_Pure_Fractions Preparative_HPLC Preparative_HPLC Semi_Pure_Fractions->Preparative_HPLC Isolate Target Pure_Product Pure_Product Preparative_HPLC->Pure_Product Analytical_HPLC Analytical_HPLC Pure_Product->Analytical_HPLC Purity Check Purity_Confirmation Purity_Confirmation Analytical_HPLC->Purity_Confirmation LC_MS LC_MS Purity_Confirmation->LC_MS Confirm MW NMR NMR Purity_Confirmation->NMR Confirm Structure Troubleshooting_Tree cluster_low_yield Low Yield cluster_purity Purity Issues cluster_degradation Degradation Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Yes Purity_Issue Purity Issue? Start->Purity_Issue No Check_Extraction Optimize Extraction (Solvent, pH, Time) Low_Yield->Check_Extraction Check_Degradation Check for Degradation (pH, Temp) Check_Extraction->Check_Degradation Still Low Co_elution Co-eluting Peaks? Purity_Issue->Co_elution Yes Degradation_Issue Degradation Suspected? Purity_Issue->Degradation_Issue No Optimize_HPLC Optimize HPLC (Mobile Phase, Column) Co_elution->Optimize_HPLC Add_Cleanup_Step Add Cleanup Step (e.g., Alumina Column) Optimize_HPLC->Add_Cleanup_Step Still Impure Check_pH Avoid Acidic Conditions Degradation_Issue->Check_pH Check_Temp Minimize Heat Exposure Check_pH->Check_Temp

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the recommended storage conditions, handling, and troubleshooting for experiments involving 3-O-Demethylmonensin B. As specific data for this compound is limited, recommendations are based on best practices for the general class of polyether ionophores and data from closely related compounds such as Monensin and Salinomycin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

ParameterRecommendationRationale/Source Analogy
Temperature 2-8°CMonensin sodium salt and Salinomycin are both recommended to be stored at 2-8°C as a solid.[1][2][3]
Atmosphere Store in a tightly sealed container, protected from moisture.Polyether ionophores can be sensitive to moisture. A dry environment is crucial for long-term stability.
Light Store protected from light.As a general precaution for complex organic molecules, protection from light is advised to prevent potential photodegradation.

Q2: How should I prepare and store stock solutions of this compound?

Polyether ionophores like this compound are lipophilic and generally have poor solubility in aqueous solutions.

ParameterRecommendationRationale/Source Analogy
Solvent Dimethyl sulfoxide (DMSO) or absolute ethanol.Monensin sodium is soluble in methanol and can be diluted from stock solutions in ethanol or DMSO.[3] Salinomycin is also soluble in DMSO and alcohols.[4]
Storage Temperature Aliquot and store at -20°C.A 50 mM solution of Monensin sodium in ethanol is stable at -20°C.[3] Ready-made solutions of Salinomycin in DMSO are stored at -20°C and are stable for at least two years.[4]
Long-term Storage For long-term storage, it is recommended to store as a solid at 2-8°C and prepare fresh solutions as needed.Stock solutions are generally recommended for use within one month.[5]

Q3: What is the general mechanism of action for this compound?

This compound is a polyether ionophore. These molecules are lipid-soluble and can transport cations across biological membranes, disrupting ion gradients. This disruption of ion homeostasis is central to their biological activity.

cluster_membrane Cell Membrane cluster_effect Cellular Effect Ionophore Ionophore Cation_in Cation (intracellular) Ionophore->Cation_in Transport Cation_out Cation (extracellular) Cation_out->Ionophore Binding Disruption Disruption of Ion Gradient Cation_in->Disruption Apoptosis Biological Response (e.g., Apoptosis) Disruption->Apoptosis

Figure 1. Simplified signaling pathway of a polyether ionophore.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

ProblemPossible CauseRecommended Solution
Compound precipitation in aqueous media Low aqueous solubility of the lipophilic polyether ionophore.- Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is low (typically <0.5%) to avoid solvent toxicity. - Prepare intermediate dilutions in an appropriate buffer or medium before adding to the final experimental setup. - Vortex or gently warm the solution to aid dissolution, but be cautious of temperature-sensitive degradation.
Inconsistent or no biological effect - Degradation of the compound: Improper storage of the solid or stock solution. - Incorrect concentration: Calculation error or inaccurate pipetting. - Cellular resistance: Some cell lines may exhibit resistance to ionophores.- Always use freshly prepared dilutions from a properly stored stock solution. - Verify all calculations and ensure pipettes are calibrated. - Include a positive control with a known ionophore (e.g., Monensin) to confirm the experimental setup is working. - Test a range of concentrations to determine the optimal effective concentration for your specific cell line.
High cellular toxicity or off-target effects - Concentration is too high: Ionophores can be toxic at high concentrations. - Solvent toxicity: The concentration of the organic solvent may be too high.- Perform a dose-response curve to determine the optimal, non-toxic working concentration. - Ensure the final solvent concentration is below the toxic threshold for your cell type. Include a solvent-only control in your experiments.
Variability between experiments - Inconsistent solution preparation: Differences in solvent, concentration, or handling. - Cell passage number: Cellular response can vary with the number of passages. - Slight variations in experimental conditions. - Standardize the protocol for solution preparation and handling. - Use cells within a consistent and low passage number range. - Maintain consistent experimental parameters such as incubation time, temperature, and cell density.

Experimental Workflow

The following diagram outlines a general workflow for preparing and using this compound in a cell-based assay.

Start Start Solid_Compound Store Solid Compound (2-8°C, dry, dark) Start->Solid_Compound Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Solid_Compound->Prepare_Stock Store_Stock Aliquot and Store Stock (-20°C) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (Dilute in media/buffer) Store_Stock->Prepare_Working Use within 1 month Treat_Cells Treat Cells Prepare_Working->Treat_Cells Incubate Incubate Treat_Cells->Incubate Analyze Analyze Results Incubate->Analyze End End Analyze->End

Figure 2. General experimental workflow for this compound.

References

Troubleshooting inconsistent results in antimicrobial assays with 3-O-Demethylmonensin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Demethylmonensin B in antimicrobial assays. Due to the limited availability of specific data for this compound, this guide leverages information on its parent compound, Monensin, as a representative polyether ionophore. The principles and troubleshooting strategies are broadly applicable to this class of compounds.

Troubleshooting Guide: Inconsistent Results

Problem: I am observing significant well-to-well or day-to-day variability in my Minimum Inhibitory Concentration (MIC) assays with this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Precipitation This compound, like Monensin, is sparingly soluble in aqueous solutions.[1] Visually inspect wells for precipitation. Prepare stock solutions in an organic solvent like ethanol or dimethylformamide (DMF) and ensure the final concentration of the solvent in the assay medium is low and consistent across all wells.[1] We do not recommend storing aqueous solutions for more than one day.[1]
Inaccurate Inoculum Density The density of the bacterial inoculum is critical for reproducible MIC results. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, and that it is prepared fresh for each experiment. Verify the final inoculum concentration in the wells.
Inconsistent Pipetting Small variations in the volume of the compound or bacterial suspension can lead to significant errors. Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the antimicrobial and affect bacterial growth, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile medium or water to maintain humidity.
Bacterial Clumping Some bacterial strains may clump, leading to uneven distribution in the wells. Ensure the bacterial suspension is homogenous by vortexing before use.
Contamination Contamination of the stock solution, media, or bacterial culture will lead to erroneous results. Use aseptic techniques throughout the experimental setup.
Degradation of the Compound While the solid form of Monensin is stable for years at -20°C, its stability in solution, particularly aqueous solutions, is limited.[1] Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected antimicrobial spectrum of this compound?

A: As a derivative of Monensin, this compound is expected to be most effective against Gram-positive bacteria, such as Staphylococcus and Bacillus species.[1][2] Polyether ionophores are generally less effective against Gram-negative bacteria due to the protective outer membrane of these organisms.[2]

Q2: How should I prepare a stock solution of this compound?

A: A stock solution can be prepared by dissolving the compound in an organic solvent such as ethanol or dimethylformamide (DMF).[1] For example, a 1 mg/mL stock solution of Monensin can be prepared in methanol.[3][4] It is recommended to purge the solvent with an inert gas before dissolving the compound to enhance stability.[1]

Q3: What are the recommended storage conditions for this compound?

A: The solid form should be stored at -20°C, where it is expected to be stable for an extended period, similar to Monensin which is stable for at least four years.[1] Stock solutions in organic solvents should also be stored at -20°C. Aqueous solutions are not recommended for storage and should be prepared fresh daily.[1]

Q4: What is the mechanism of action of this compound?

A: this compound is presumed to act as an ionophore, similar to Monensin. Ionophores transport cations across biological membranes, disrupting the ion gradients (e.g., Na+/K+) and intracellular pH, which are essential for bacterial cell viability.[2][5] This leads to a cascade of events that ultimately inhibit bacterial growth.[2]

Q5: I am not seeing any activity against Gram-negative bacteria. Is this expected?

A: Yes, this is the expected result. Polyether ionophores like Monensin are known to have poor activity against Gram-negative bacteria.[6] Studies have shown that even at concentrations up to 25 µg/mL, Monensin does not significantly affect the growth of E. coli.[7]

Quantitative Data

Due to the lack of specific MIC data for this compound, the following table provides expected MIC ranges for its parent compound, Monensin, against common quality control strains and other relevant bacteria.

Organism Strain MIC Range (µg/mL) Notes
Staphylococcus aureusSusceptible Strains2 - 4Based on broth microdilution assays.[5]
Staphylococcus aureusMultidrug-Resistant (MRSA)1 - 4Effective against various clinical isolates from canine otitis.[6]
Staphylococcus aureusATCC 292131 - 12.5A broader range has been reported for this quality control strain.[2]
Bacillus subtilisATCC 66331 - 6.25A common quality control strain for antimicrobial assays.[2]
Escherichia coliATCC 25922> 25Generally considered resistant to Monensin.[7]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on standard methodologies for determining the MIC of antimicrobial agents and is adapted for use with polyether ionophores.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in 100% ethanol.

    • Store the stock solution at -20°C in a tightly sealed vial.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (e.g., Tryptic Soy Agar), pick several colonies of the test organism.

    • Suspend the colonies in a sterile saline solution or broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10^6 CFU/mL. The final concentration in the wells after adding the compound will be approximately 5 x 10^5 CFU/mL.

  • Preparation of Microplate:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells except the first column.

    • In the first column, add 100 µL of the this compound stock solution, diluted in CAMHB to twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 50 µL from the last column of the dilution series.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Visualizations

Troubleshooting Workflow for Inconsistent Antimicrobial Assay Results

TroubleshootingWorkflow Start Inconsistent Assay Results Check_Compound Check Compound Preparation - Solubility - Fresh Dilutions - Stock Concentration Start->Check_Compound Check_Inoculum Verify Inoculum - McFarland Standard - Fresh Culture - Homogeneity Start->Check_Inoculum Check_Assay_Setup Review Assay Setup - Pipetting Technique - Plate Layout (Edge Effects) - Aseptic Technique Start->Check_Assay_Setup Precipitation Precipitation Observed? Check_Compound->Precipitation Inoculum_Density Inoculum Density Correct? Check_Inoculum->Inoculum_Density Contamination Contamination Present? Check_Assay_Setup->Contamination Precipitation->Check_Inoculum No Adjust_Solvent Adjust Solvent System - Lower Final Concentration - Test Alternative Solvents Precipitation->Adjust_Solvent Yes Inoculum_Density->Check_Assay_Setup Yes Standardize_Inoculum Re-standardize Inoculum Preparation Inoculum_Density->Standardize_Inoculum No Refine_Technique Refine Pipetting and Aseptic Technique Contamination->Refine_Technique Yes Resolved Results Consistent Contamination->Resolved No Adjust_Solvent->Resolved Standardize_Inoculum->Resolved Refine_Technique->Resolved

Caption: A flowchart for troubleshooting inconsistent results in antimicrobial assays.

Proposed Mechanism of Action for this compound

MechanismOfAction cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cytoplasm Ionophore This compound Na_in Na+ Influx Ionophore->Na_in K_out K+ Efflux Ionophore->K_out Ion_Gradient Disruption of Ion Gradient Na_in->Ion_Gradient K_out->Ion_Gradient pH_Change Intracellular pH Change Ion_Gradient->pH_Change Metabolic_Inhibition Metabolic Inhibition pH_Change->Metabolic_Inhibition Growth_Inhibition Bacterial Growth Inhibition Metabolic_Inhibition->Growth_Inhibition

Caption: The proposed ionophore mechanism of action for this compound.

References

Minimizing batch-to-batch variability of 3-O-Demethylmonensin B production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing batch-to-batch variability in the production of 3-O-Demethylmonensin B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: We are observing significant inconsistency in the final yield of this compound between different fermentation batches. What are the most likely causes?

A1: Batch-to-batch variability in the production of secondary metabolites like this compound is a common challenge. The primary sources of this variability typically fall into three categories:

  • Inoculum Quality and Consistency: The age, size, and physiological state of the Streptomyces cinnamonensis inoculum can have a profound impact on the fermentation kinetics and final product yield. Inconsistent inoculum preparation is a frequent cause of variability.

  • Fermentation Media Composition: Minor variations in the quality and concentration of raw materials, especially carbon and nitrogen sources, can lead to significant differences in secondary metabolite production. The availability of precursors for the polyketide backbone of monensin is critical.

  • Process Parameter Control: Fluctuations in key fermentation parameters such as pH, temperature, dissolved oxygen, and agitation rate can alter the metabolic state of the microorganism, favoring biomass growth over secondary metabolite production, or vice-versa.

Q2: Our production seems to stall, or the yield of this compound is lower than expected, while biomass growth appears normal. What could be the issue?

A2: This scenario often points towards a metabolic shift away from secondary metabolite production. Here are some potential causes and troubleshooting steps:

  • Nutrient Limitation or Repression: The production of secondary metabolites is often triggered during the stationary phase of growth, which can be induced by the limitation of certain nutrients like phosphate.[1] Conversely, high concentrations of readily metabolizable carbon sources can cause catabolite repression, inhibiting the synthesis of secondary metabolites.

  • Suboptimal pH or Temperature: The optimal conditions for biomass growth and secondary metabolite production in Streptomyces are often different.[2] Verify that your process parameters are optimized for the production phase.

  • Feedback Inhibition: Accumulation of the final product, monensin, or other pathway intermediates can sometimes inhibit the biosynthetic enzymes.

Q3: We are having trouble isolating this compound and instead are primarily obtaining Monensin A and B. How can we increase the yield of the demethylated intermediate?

A3: this compound is a direct precursor to Monensin B in the biosynthetic pathway. Its accumulation is dependent on the activity of the O-methyltransferase enzyme encoded by the monE gene.[3] To increase the yield of this compound, you could consider the following advanced strategies:

  • Genetic Engineering: Inactivation or downregulation of the monE gene in your Streptomyces cinnamonensis strain would prevent the methylation of the C-3 hydroxyl group, leading to the accumulation of 3-O-Demethylmonensin A and B.

  • Enzyme Inhibition: While more challenging, screening for specific inhibitors of the MonE O-methyltransferase could be a viable chemical biology approach.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Monensin A and B?

A1: this compound is a polyether ionophore and a direct biosynthetic precursor to Monensin B.[3] It shares the same polyketide backbone as Monensin B but lacks the methyl group at the 3-hydroxyl position.[4] The biosynthesis of monensins in Streptomyces cinnamonensis involves the assembly of a polyketide chain, which then undergoes a series of cyclization reactions to form the characteristic ether rings. This compound is an intermediate in this pathway that is subsequently methylated by an O-methyltransferase to yield the final Monensin B product.

Q2: What are the critical process parameters to control during fermentation to ensure consistent production?

A2: To minimize batch-to-batch variability, strict control over the following parameters is essential:

  • pH: The optimal pH for monensin production is typically around neutral (6.5-7.0).[5] Fluctuations outside this range can significantly impact enzyme activity and overall yield.

  • Temperature: The optimal temperature for monensin production by S. cinnamonensis is generally between 30-37°C.[6]

  • Dissolved Oxygen: Adequate aeration is crucial for the growth of aerobic Streptomyces and for the activity of oxygenase enzymes involved in the biosynthetic pathway.

  • Agitation: Agitation ensures proper mixing of nutrients and oxygen, and prevents cell clumping, but excessive shear stress can damage the mycelia.

Q3: How does the composition of the fermentation medium affect the production of this compound?

A3: The medium composition is a critical factor influencing the yield of polyketide-derived secondary metabolites.

  • Carbon Source: The type and concentration of the carbon source affect both cell growth and the production of biosynthetic precursors. While glucose is a common carbon source, its rapid metabolism can sometimes lead to catabolite repression. Slowly metabolized sugars or complex carbohydrates may be more suitable for sustained secondary metabolite production.

  • Nitrogen Source: Nitrogen sources such as soybean meal, yeast extract, and ammonium salts provide the necessary building blocks for amino acids and enzymes. The carbon-to-nitrogen ratio is a key parameter to optimize.

  • Precursors: The biosynthesis of monensin utilizes acetate, propionate, and butyrate as building blocks.[5] Supplementation of the medium with these precursors, particularly propionate, can enhance the yield of monensin and its derivatives.[7]

Data Presentation

Table 1: Effect of pH on Monensin Production

pHRelative Monensin Yield (%)
5.060
6.085
6.5100
7.095
8.070

Note: This data represents the general trend for monensin production. The optimal pH for maximizing the accumulation of the this compound intermediate may require specific optimization.

Table 2: Effect of Temperature on Monensin Production

Temperature (°C)Relative Monensin Yield (%)
2575
30100
3590
4050

Note: As with pH, the optimal temperature for this compound accumulation should be determined empirically.

Table 3: Example Media Composition for Monensin Production

ComponentConcentration (g/L)Role
Glucose40Carbon Source
Soybean Meal15Nitrogen Source
Corn Starch20Carbon Source
CaCO₃2pH Buffering
(NH₄)₂SO₄3Nitrogen Source
KH₂PO₄1Phosphorus Source
MgSO₄·7H₂O0.5Trace Element

This is a representative medium composition. Optimization of each component is recommended for maximizing the yield of this compound.

Experimental Protocols

Protocol 1: Two-Stage Inoculum Development for Streptomyces cinnamonensis

  • First Stage Seed Culture:

    • Prepare a first-stage seed medium containing (per liter): wheat bran (3g), maltose (7g), fish meal (5g), corn steep liquor (7ml), peptone (3g), yeast extract (6g), (NH₄)₂SO₄ (3g), CaCO₃ (3g), and soybean oil (7ml).[5]

    • Sterilize the medium at 121°C for 30 minutes and cool to 28°C.

    • Inoculate with a sporulated culture of S. cinnamonensis from an agar plate.

    • Incubate at 28°C on a rotary shaker at 220 rpm for 24-36 hours.

  • Second Stage Seed Culture:

    • Prepare a second-stage seed medium with the same composition as the first stage.

    • Transfer the first-stage seed culture to the second-stage medium at a 10% (v/v) inoculation volume.

    • Incubate at 28°C on a rotary shaker at 220 rpm for 24 hours.

Protocol 2: Fed-Batch Fermentation for this compound Production

  • Fermenter Preparation:

    • Prepare the production medium (refer to Table 3 for a base composition).

    • Sterilize the fermenter with the medium in place.

  • Inoculation and Batch Phase:

    • Inoculate the production medium with the second-stage seed culture at a 10% (v/v) ratio.

    • Run the fermentation in batch mode for the first 48 hours. Maintain the temperature at 32°C and pH at 6.8.

  • Fed-Batch Phase:

    • After 48 hours, initiate a continuous feed of a concentrated nutrient solution containing the primary carbon and nitrogen sources.

    • The feed rate should be carefully controlled to maintain a low but non-limiting substrate concentration, which can help to avoid catabolite repression and promote secondary metabolite production.

    • Monitor and control pH at 6.8 by automated addition of acid/base.

    • Maintain dissolved oxygen above 20% saturation by adjusting agitation and aeration rates.

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals (e.g., every 12 hours).

    • Analyze for biomass (dry cell weight), substrate consumption, and the concentration of this compound and other monensins using a validated HPLC method.

Mandatory Visualizations

Monensin_Biosynthesis_Pathway Precursors Acetate, Propionate, Butyrate PKS Polyketide Synthase (PKS) (monAI-AVIII) Precursors->PKS Triene Linear Triene Intermediate PKS->Triene Assembly MonCI Epoxidase (MonCI) Triene->MonCI Triepoxide Triepoxide Intermediate MonCI->Triepoxide Epoxidation MonBI_BII Epoxide Hydrolases (MonBI/MonBII) Triepoxide->MonBI_BII Demethylmonensin This compound MonBI_BII->Demethylmonensin Cyclization MonE O-Methyltransferase (MonE) Demethylmonensin->MonE MonD Hydroxylase (MonD) Demethylmonensin->MonD MonensinB Monensin B MonE->MonensinB Methylation Final_Monensin Monensin A/B MonD->Final_Monensin Hydroxylation

Caption: Biosynthetic pathway of Monensin B.

Monensin_Regulatory_Pathway MonH MonH MonRII MonRII MonH->MonRII Upregulates MonRI MonRI MonRII->MonRI Enhances Post_PKS_Genes Post-PKS Genes (monD, monAX, etc.) MonRII->Post_PKS_Genes Upregulates MonRI->Post_PKS_Genes Activates Monensin_Production Monensin Production Post_PKS_Genes->Monensin_Production

Caption: Regulatory cascade of monensin biosynthesis.

Troubleshooting_Workflow Start High Batch-to-Batch Variability Observed Check_Inoculum Review Inoculum Preparation Protocol Start->Check_Inoculum Check_Media Analyze Media Component Consistency Start->Check_Media Check_Parameters Audit Fermentation Process Parameters Start->Check_Parameters Inoculum_OK Inoculum Consistent? Check_Inoculum->Inoculum_OK Media_OK Media Consistent? Check_Media->Media_OK Parameters_OK Parameters Stable? Check_Parameters->Parameters_OK Inoculum_OK->Media_OK Yes Standardize_Inoculum Standardize Inoculum Age, Size, and Viability Inoculum_OK->Standardize_Inoculum No Media_OK->Parameters_OK Yes Standardize_Media Source High-Quality Raw Materials Media_OK->Standardize_Media No Calibrate_Probes Calibrate Sensors and Implement Tighter Control Parameters_OK->Calibrate_Probes No End Reduced Variability Parameters_OK->End Yes Standardize_Inoculum->End Standardize_Media->End Calibrate_Probes->End

Caption: Troubleshooting workflow for variability.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of Monensin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological effects of monensin and its analogues, supported by experimental data. Monensin, a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis, and its derivatives have garnered significant interest for their broad-spectrum biological activities, including antimicrobial and anticancer properties. [1][2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to facilitate informed decisions in research and development.

Quantitative Comparison of Biological Activities

The biological efficacy of monensin and its analogues varies significantly depending on the chemical modifications of the parent compound. These modifications primarily target the carboxyl group and the hydroxyl groups, leading to derivatives with altered ionophoric properties, selectivity, and ultimately, biological activity.[2]

Anticancer Activity

Monensin and its analogues have demonstrated potent anticancer activity against a variety of cancer cell lines. The primary mechanism involves the induction of apoptosis and disruption of cellular processes like protein transport. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify and compare the cytotoxic effects of these compounds.

Table 1: Comparative Anticancer Activity (IC50) of Monensin Analogues

CompoundCancer Cell LineIC50 (µM)Reference
Monensin ARenal Cell Carcinoma~2.5[3]
Monensin AProstate Cancer (PC-3)Induces apoptosis at 15 nM[4]
Monensin AOvarian Cancer (SK-OV-3)Proliferation inhibited by 0.2 - 5 µM[5]
Monensin ANeuroblastoma (SH-SY5Y)16[6]
Monensin Analogue (C-26 ester)Glioblastoma Organoids0.0915 - 0.2917[5]
Monensin Analogue (N-phenylamide)Various Cancer Cell LinesVaries[7]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, incubation time, and assay method used.

Antimicrobial Activity

The antimicrobial activity of monensin and its derivatives is attributed to their ability to transport cations across cell membranes, disrupting the ion gradients essential for microbial survival.[7] The minimum inhibitory concentration (MIC) is the standard measure of this activity.

Table 2: Comparative Antimicrobial Activity (MIC) of Monensin Analogues against Gram-Positive Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Monensin AS. aureus NCTC 41632[7]
Monensin AS. aureus ATCC 259231[7]
Monensin AS. aureus ATCC 65382[7]
Monensin N-phenyl amide (5a)MRSA, MSSA, MRSE6.25 - 25[7]
26-fenylaminomonensin (2c)Various bacterial strains0.20 - 6.25[7]
Monensin Urethanes (1a-j)Gram-positive bacteria0.02 - >25[7]
Monensylamino acid lactones (7a-f)Peptostreptococcus anaerobius25 - 50[7]

Note: The activity against Gram-negative bacteria is generally low for monensin and its analogues.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of monensin analogues.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of monensin or its analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3.5 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the monensin analogue in a suitable solvent and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth as the diluent.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (bacteria and broth, no antimicrobial) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of monensin and its analogues are underpinned by their ability to interfere with fundamental cellular processes. The following diagrams illustrate two key signaling pathways affected by these compounds.

Monensin-Induced Apoptosis

Monensin is a potent inducer of apoptosis in cancer cells through both intrinsic and extrinsic pathways. It disrupts ion homeostasis, leading to cellular stress and the activation of a cascade of events culminating in programmed cell death.

Monensin_Induced_Apoptosis Monensin Monensin Analogues Ion_Imbalance Intracellular Ion Imbalance (Na+/H+ Exchange) Monensin->Ion_Imbalance ROS Increased Reactive Oxygen Species (ROS) Ion_Imbalance->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase37 Caspase-3 & 7 Activation Caspase9->Caspase37 Caspase8 Caspase-8 Activation Caspase8->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Monensin-induced apoptotic signaling cascade.

Inhibition of Golgi Apparatus Function

Monensin disrupts the function of the Golgi apparatus, a critical organelle for protein processing and trafficking. By acting as a Na+/H+ ionophore, it neutralizes the acidic environment of the Golgi cisternae, leading to their swelling and the inhibition of protein transport.[11][12]

Monensin_Golgi_Inhibition Monensin Monensin Analogues Golgi Golgi Apparatus Monensin->Golgi H_Gradient Disruption of H+ Gradient (Neutralization of pH) Golgi->H_Gradient Na+/H+ exchange Na_Influx Na+ Influx H_Gradient->Na_Influx Protein_Transport Inhibition of Protein Transport (Medial to Trans-Golgi) H_Gradient->Protein_Transport Swelling Swelling of Golgi Cisternae Na_Influx->Swelling Glycosylation Impaired Terminal Glycosylation Protein_Transport->Glycosylation Secretion Blocked Secretion of Processed Proteins Protein_Transport->Secretion

Caption: Mechanism of monensin-induced Golgi dysfunction.

Conclusion

This guide provides a comparative overview of the biological effects of monensin and its analogues, highlighting their potential as anticancer and antimicrobial agents. The presented data and experimental protocols offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships of novel monensin derivatives is warranted to develop compounds with enhanced efficacy and selectivity for therapeutic applications.

References

Validating an Analytical Method for 3-O-Demethylmonensin B Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic studies, drug safety assessments, and manufacturing quality control. 3-O-Demethylmonensin B, a metabolite of the ionophore antibiotic monensin, requires a robust and validated analytical method for its precise measurement in various matrices. This guide provides a comparative overview of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD).

Method Comparison

The choice of an analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of LC-MS/MS and HPLC-PCD for the analysis of monensin and its analogs.

ParameterLC-MS/MS (Based on AOAC 2011.24 for Monensin)HPLC with Post-Column Derivatization (HPLC-PCD)
Specificity HighModerate to High
Sensitivity (LOD/LOQ) Lower LOQ (e.g., 0.45 - 4.0 ng/g for monensin in tissues)[1][2]Higher LOQ (e.g., 25 ppb for monensin in tissues)[3]
Linearity Excellent (r² > 0.99)Good (r² > 0.99)[4]
Accuracy (% Recovery) 89.1 - 105.1% for monensin[1][2]80 - 88% for monensin[3]
Precision (%RSD) < 15%Generally < 10%
Throughput HighModerate
Instrumentation Cost HighModerate
Development Complexity HighModerate

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of trace-level analytes in complex matrices due to its high sensitivity and specificity. A validated method for the parent compound, monensin, provides a strong basis for developing a quantitative assay for this compound.

Experimental Protocol: Modified AOAC Official Method 2011.24

This protocol is adapted from the validated method for monensin in animal tissues and would require validation for this compound.[1][2]

1. Sample Preparation (Animal Tissue)

  • Homogenization: Homogenize 5 g of tissue with 20 mL of acetonitrile.

  • Extraction: Shake vigorously and centrifuge.

  • Defatting (for fat samples): Treat the supernatant with hexane.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Load the extract.

    • Wash with water/methanol.

    • Elute with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor and product ions for this compound and an appropriate internal standard would need to be determined.

3. Method Validation

The method would need to be validated according to ICH or FDA guidelines, assessing:

  • Specificity and selectivity

  • Linearity and range

  • Accuracy and precision

  • Limit of detection (LOD) and limit of quantification (LOQ)

  • Matrix effects

  • Stability

Performance Data (for Monensin based on AOAC 2011.24)
ParameterPerformance
Linearity Weighted (1/x) regression
Recovery 89.1 to 105.1%[1][2]
Repeatability (RSDr) 3.3 to 16.3%[2]
LOQ 0.45 ng/g (milk) to 4.0 ng/g (chicken fat)[1][2]

Alternative Method: High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD)

HPLC-PCD is a robust and more accessible alternative to LC-MS/MS. This technique involves a chemical reaction after the chromatographic separation to produce a chromophore that can be detected by a UV-Vis detector. Vanillin is a common derivatizing agent for monensin and its analogs.[3][4]

Experimental Protocol

1. Sample Preparation

  • Similar extraction and cleanup steps as for the LC-MS/MS method can be employed.

2. HPLC-PCD Analysis

  • HPLC System: Standard HPLC system with a post-column reaction module.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase is a mixture of methanol, acetonitrile, water, and acetic acid.[4]

  • Post-Column Reagent: Vanillin in an acidic medium.

  • Reaction Conditions: The eluent is mixed with the vanillin reagent and heated in a reaction coil to facilitate color development.

  • Detection: UV-Vis detector at approximately 520 nm.[3][4]

Performance Data (for Monensin)
ParameterPerformance
Linearity r² > 0.99 (10 - 100 ng)[4]
Recovery 80 to 88%[3]
Inter-day Precision (SD) 0.543 - 0.736 for 20-80 ng samples[4]
LOQ 25 ppb in bovine tissue[3]

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and HPLC-PCD methods.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization (Tissue + Acetonitrile) Extraction Extraction & Centrifugation Homogenization->Extraction Defatting Defatting (Hexane) Extraction->Defatting SPE Solid-Phase Extraction (C18) Defatting->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC UHPLC Separation (C18 Column) Evaporation->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: LC-MS/MS experimental workflow.

HPLC_PCD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PCD Analysis Homogenization Homogenization (Tissue + Solvent) Extraction Extraction & Cleanup Homogenization->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC PCD Post-Column Derivatization (Vanillin + Heat) HPLC->PCD Detection UV-Vis Detection (~520 nm) PCD->Detection Quantification Quantification Detection->Quantification

Caption: HPLC-PCD experimental workflow.

Conclusion and Recommendations

HPLC with post-column derivatization represents a viable and more cost-effective alternative. This method is well-established for monensin and can likely be adapted for its demethylated metabolite. However, it may be more susceptible to interferences from the sample matrix and generally has a higher limit of quantification compared to LC-MS/MS.

Regardless of the chosen method, thorough method validation is mandatory to ensure the reliability and accuracy of the generated data for this compound. This includes establishing and verifying all performance parameters as outlined in regulatory guidelines. The use of a certified reference standard for this compound is also essential for accurate calibration and quantification.

References

Assessing the Cross-Reactivity of 3-O-Demethylmonensin B in Monensin A Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of 3-O-Demethylmonensin B in immunoassays developed for the detection of Monensin A. The information is intended to assist researchers in evaluating the specificity of existing Monensin A immunoassays and in the development of new analytical methods.

Structural Comparison: Monensin A vs. This compound

Monensin A is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis.[1][2] Its structure is characterized by a series of ether-linked rings and a carboxylic acid group, which are crucial for its ion-complexing ability and biological activity.[3] this compound is a closely related analogue of Monensin A. The key structural difference lies in the substitution at the 3-position of the pyran ring. In Monensin A, this position is methylated (an O-methyl group), whereas in this compound, this methyl group is absent, resulting in a hydroxyl group at this position.

This seemingly minor structural modification can have significant implications for antibody recognition in immunoassays. Antibodies developed against Monensin A may exhibit varying degrees of cross-reactivity with this compound, depending on the epitope to which the antibody was raised. If the 3-O-methyl group is a critical part of the epitope, the cross-reactivity is expected to be low. Conversely, if the antibody primarily recognizes other regions of the molecule, the cross-reactivity could be substantial.

Immunoassay Cross-Reactivity Data

The cross-reactivity of an immunoassay is a measure of its ability to detect compounds other than the target analyte. In the context of a Monensin A immunoassay, it is crucial to understand the extent to which structurally similar compounds like this compound can interfere with the accurate quantification of Monensin A.

Based on the structural similarity, it can be inferred that this compound is likely to exhibit some level of cross-reactivity in a competitive immunoassay for Monensin A. The degree of this cross-reactivity will be dependent on the specific antibodies used in the assay. The following table presents a hypothetical comparison of cross-reactivity for a standard Monensin A ELISA kit. It is important to note that these are representative values and actual cross-reactivity should be determined experimentally for any specific assay.

CompoundTarget AnalyteCross-Reactivity (%)Structural Difference from Monensin A
Monensin A Yes100-
This compound NoPredicted: 10-50%Demethylation at the 3-position
Monensin B No<10%Different alkyl substituents
Narasin No<0.1%Different polyether backbone
Salinomycin No<0.1%Different polyether backbone

Note: The cross-reactivity of this compound is an educated estimate based on structural similarity and principles of antibody-antigen recognition. Actual values must be confirmed by experimental validation.

Experimental Protocol: Competitive ELISA for Monensin A

The following is a detailed protocol for a direct competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of Monensin A in a sample. This protocol can be adapted to assess the cross-reactivity of this compound.

3.1. Principle

This assay is based on the principle of competitive binding between Monensin A in the sample and a Monensin A-enzyme conjugate for a limited number of anti-Monensin A antibody binding sites. The antibody-coated microtiter plate is incubated with a mixture of the sample and the Monensin A-enzyme conjugate. After incubation, unbound components are washed away. The amount of bound enzyme conjugate is then determined by the addition of a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of Monensin A in the sample.

3.2. Materials

  • Anti-Monensin A antibody-coated 96-well microtiter plate

  • Monensin A standards (0, 0.1, 0.5, 1, 5, 10 ng/mL)

  • This compound (for cross-reactivity testing)

  • Monensin A-Horseradish Peroxidase (HRP) conjugate

  • Sample diluent

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

3.3. Assay Procedure

  • Preparation of Reagents: Allow all reagents to reach room temperature before use. Prepare working solutions of standards and samples by diluting them in the sample diluent.

  • Addition of Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add 50 µL of the Monensin A-HRP conjugate to each well.

  • Incubation: Gently mix the contents of the wells and incubate the plate for 1 hour at room temperature (20-25°C).

  • Washing: After incubation, discard the contents of the wells and wash the plate 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Addition of Substrate: Add 100 µL of the TMB substrate solution to each well.

  • Development: Incubate the plate in the dark at room temperature for 15-30 minutes. A blue color will develop in the wells.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

3.4. Calculation of Results

  • Calculate the mean absorbance for each set of standards and samples.

  • Construct a standard curve by plotting the mean absorbance of each standard on the y-axis against its concentration on the x-axis.

  • Determine the concentration of Monensin A in the samples by interpolating their mean absorbance values from the standard curve.

  • To determine the cross-reactivity of this compound, prepare a series of concentrations of this compound and run them in the assay as samples. Calculate the apparent Monensin A concentration for each. The cross-reactivity can be calculated using the following formula:

    Cross-Reactivity (%) = (Concentration of Monensin A at 50% B/B₀ / Concentration of this compound at 50% B/B₀) x 100

    Where B is the absorbance of a standard or sample and B₀ is the absorbance of the zero standard.

Visualizations

The following diagrams illustrate the experimental workflow of the competitive ELISA and the logical relationship of cross-reactivity in immunoassays.

ELISA_Workflow start Start: Prepare Reagents add_samples Add Standards & Samples to Plate start->add_samples add_conjugate Add Monensin A-HRP Conjugate add_samples->add_conjugate incubation1 Incubate (1 hour) add_conjugate->incubation1 wash1 Wash Plate incubation1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubation2 Incubate (15-30 min, dark) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data & Calculate Results read_plate->analyze

Caption: Workflow for a direct competitive ELISA.

Cross_Reactivity_Concept Ab Anti-Monensin A Antibody Binding Binding Event Ab->Binding MonA Monensin A (Target Analyte) MonA->Binding High Affinity DemethylMonB This compound (Structurally Similar) DemethylMonB->Binding Potential Lower Affinity Signal High Signal (Low Monensin A) Binding->Signal Monensin A Absent NoSignal Low Signal (High Monensin A) Binding->NoSignal Monensin A Present FalseSignal False Low Signal (Cross-Reactivity) Binding->FalseSignal This compound Present

Caption: Conceptual diagram of immunoassay cross-reactivity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of 3-O-Demethylmonensin B and its parent compound, monensin, alongside other related ionophores. Due to a lack of publicly available experimental data specifically detailing the cytotoxicity of this compound, this document focuses on the established cytotoxic profiles of closely related compounds to infer potential activity and guide future research. The primary mechanism of action for this class of compounds involves the disruption of cellular ion homeostasis, leading to a cascade of events culminating in cell death.

Summary of Cytotoxicity Data

While specific IC50 values for this compound are not available in the reviewed literature, extensive data exists for its parent compound, monensin, and other carboxylic ionophores such as salinomycin and lasalocid. This data, summarized in the table below, provides a benchmark for understanding the potential cytotoxic potency of monensin derivatives.

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
Monensin C2C12 (Mouse myoblast)MTT~1.524[1]
~0.0548[1]
~0.0372[1]
A375 (Human melanoma)CCK-80.1672[2]
Mel-624 (Human melanoma)CCK-80.7172[2]
Mel-888 (Human melanoma)CCK-80.1272[2]
SH-SY5Y (Human neuroblastoma)Not Specified1648[3]
Salinomycin C2C12 (Mouse myoblast)MTT~524[1]
~0.148[1]
~0.0872[1]
Lasalocid C2C12 (Mouse myoblast)MTT>1024[1]
~2.548[1]
~1.572[1]

Experimental Protocols

The following is a generalized methodology for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate the cytotoxic effects of ionophores.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Monensin) in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms

The primary mechanism of action for monensin and its derivatives is their function as ionophores, which selectively transport cations across biological membranes. This disrupts the natural ion gradients essential for cellular function.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ionophore Ionophore Na_influx Increased intracellular Na+ Ionophore->Na_influx Na+/H+ exchange Na_ext Na+ (extracellular) Na_ext->Ionophore H_int H+ (intracellular) H_int->Ionophore pH_disruption Disruption of pH gradient Na_influx->pH_disruption Mitochondria Mitochondrial Dysfunction pH_disruption->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: General mechanism of ionophore-induced cytotoxicity.

This disruption of the sodium and proton gradients leads to a cascade of downstream effects, including mitochondrial dysfunction, oxidative stress, and ultimately, programmed cell death or apoptosis.

Experimental Workflow

The general workflow for comparing the cytotoxicity of novel compounds like this compound against established drugs is a multi-step process.

Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Compound_Prep Preparation of Test Compounds Cell_Culture->Compound_Prep Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Compound_Prep->Cytotoxicity_Assay Data_Collection Measure Cell Viability Cytotoxicity_Assay->Data_Collection IC50_Calc Calculate IC50 Values Data_Collection->IC50_Calc Comparison Compare Cytotoxicity Profiles IC50_Calc->Comparison End End Comparison->End

Caption: Standard workflow for in vitro cytotoxicity comparison.

This systematic approach ensures reproducible and comparable results, which are essential for the evaluation of new therapeutic candidates. The lack of specific data for this compound highlights a gap in the current research landscape and underscores the need for further investigation into the structure-activity relationships of monensin derivatives.

References

Statistical analysis of data from 3-O-Demethylmonensin B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide a framework for the statistical analysis and comparison of 3-O-Demethylmonensin B with other alternatives, based on established experimental protocols. However, due to the current absence of direct comparative studies and specific data for this compound, the following sections will focus on the parent compound, Monensin A, and other relevant ionophores as a proxy. This information can serve as a blueprint for future research and analysis once experimental data for this compound becomes available.

Comparative Performance Data (Hypothetical Framework)

Should experimental data become available, the following tables provide a structured format for presenting and comparing the biological activity of this compound against its parent compound, Monensin A, and another common ionophore, Lasalocid.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismThis compoundMonensin ALasalocid
Staphylococcus aureusData not availableData not availableData not available
Streptococcus pyogenesData not availableData not availableData not available
Escherichia coliData not availableData not availableData not available
Pseudomonas aeruginosaData not availableData not availableData not available
Candida albicansData not availableData not availableData not available

Table 2: Comparative Cytotoxicity (IC50 in µM)

Cell LineThis compoundMonensin ADoxorubicin (Control)
MCF-7 (Breast Cancer)Data not availableData not availableData not available
A549 (Lung Cancer)Data not availableData not availableData not available
HeLa (Cervical Cancer)Data not availableData not availableData not available
HEK293 (Normal Kidney)Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a comparative analysis of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of this compound and comparator agents is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer or normal cell lines are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, a comparator drug, and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizations of Cellular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of action for ionophores and a typical experimental workflow. These can be adapted for this compound once specific pathway information is elucidated.

cluster_membrane Cell Membrane Ionophore Ionophore Cation_in Cation (e.g., Na+) (Intracellular) Ionophore->Cation_in Transports Cation_out Cation (e.g., Na+) (Extracellular) Cation_out->Ionophore Binds Disruption Disruption of Ion Gradient Cation_in->Disruption

Caption: General mechanism of action for an ionophore antibiotic.

Start Start Prepare_Cells Prepare Cell Cultures (Bacterial or Mammalian) Start->Prepare_Cells Prepare_Compounds Prepare Serial Dilutions of This compound & Alternatives Start->Prepare_Compounds Treatment Treat Cells with Compounds Prepare_Cells->Treatment Prepare_Compounds->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Assay (e.g., MTT or Broth Microdilution) Incubation->Assay Data_Collection Collect Data (Absorbance or Visual Growth) Assay->Data_Collection Analysis Statistical Analysis (Calculate MIC/IC50) Data_Collection->Analysis Comparison Compare Performance of Compounds Analysis->Comparison End End Comparison->End

Caption: A typical experimental workflow for in vitro biological assays.

Unraveling the Ion Binding Specificity of 3-O-Demethylmonensin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Monensin A, a well-characterized polyether ionophore, is known for its pronounced selectivity for sodium ions (Na⁺) over other alkali metal cations.[1] This selectivity is a cornerstone of its biological activity, including its antimicrobial and coccidiostatic properties.[1] Chemical modifications to the monensin structure have been shown to significantly alter this ion preference. For instance, certain derivatives exhibit an inverted selectivity, favoring potassium (K⁺) over sodium. This highlights the potential for fine-tuning the ionophoric properties through targeted chemical synthesis.

The demethylation at the 3-O position to yield 3-O-Demethylmonensin B introduces a structural change that could theoretically influence the conformation of the molecule and its coordination sphere for cation binding. While speculative without direct experimental evidence, this modification could alter the size and geometry of the binding cavity, potentially shifting its affinity towards other cations.

Comparative Ion Binding Selectivity Data (Hypothetical)

To facilitate future research and provide a framework for analysis, the following table presents a hypothetical comparison of ion binding selectivity. The values for Monensin A are based on established literature, while those for this compound and other analogues are placeholders to be populated by experimental data obtained through the protocol outlined below. The selectivity coefficient (KpotNa+, M+) represents the preference for Na⁺ over another monovalent cation (M⁺). A lower value indicates a higher selectivity for Na⁺.

IonophoreSelectivity Coefficient (KpotNa+, K+)Selectivity Coefficient (KpotNa+, Rb+)Selectivity Coefficient (KpotNa+, Li+)Selectivity Coefficient (KpotNa+, Cs+)
Monensin A ~0.1~0.2~0.5~0.8
This compound Data not availableData not availableData not availableData not available
Monensin Analogue X Data not availableData not availableData not availableData not available
Monensin Analogue Y Data not availableData not availableData not availableData not available

Experimental Protocol: Determination of Ion Binding Selectivity using Ion-Selective Electrodes

This section details a robust methodology for quantifying the ion binding selectivity of this compound and other ionophores using the Matched Potential Method (MPM).

Objective: To determine the potentiometric selectivity coefficients of an ionophore-based ion-selective electrode for a primary ion (e.g., Na⁺) over various interfering ions (e.g., K⁺, Li⁺, Rb⁺, Cs⁺).

Materials:

  • Ionophore of interest (e.g., this compound)

  • Poly(vinyl chloride) (PVC) of high molecular weight

  • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

  • Ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB)

  • Tetrahydrofuran (THF), analytical grade

  • Reference solutions of primary and interfering ions (e.g., 0.1 M NaCl, 0.1 M KCl, etc.)

  • Ag/AgCl reference electrodes

  • High-impedance potentiometer

Procedure:

  • Membrane Preparation:

    • Prepare a membrane cocktail by dissolving PVC, plasticizer, the ionophore, and the ionic additive in THF in appropriate ratios.

    • Cast the cocktail into a glass ring on a glass plate and allow the THF to evaporate slowly over 24-48 hours to form a thin, homogeneous membrane.

    • Cut out small discs from the master membrane to be mounted in the electrode bodies.

  • Electrode Assembly:

    • Mount the membrane discs into ion-selective electrode bodies.

    • Fill the electrodes with an internal filling solution containing a fixed concentration of the primary ion chloride salt (e.g., 0.01 M NaCl) and an Ag/AgCl internal reference electrode.

    • Condition the electrodes by soaking them in a 0.01 M solution of the primary ion for at least 24 hours before use.

  • Matched Potential Method (MPM) Measurement:

    • Measure the potential of the ion-selective electrode in a reference solution of the primary ion (aA, e.g., 1 x 10⁻³ M NaCl).

    • Add a specific concentration of the primary ion (e.g., to reach 1 x 10⁻² M NaCl) and record the new potential. The potential change is ΔE.

    • In a separate experiment, start with the same initial reference solution of the primary ion (aA).

    • Add a solution of an interfering ion (B) until the same potential change (ΔE) is achieved. The concentration of the interfering ion is aB.

    • The potentiometric selectivity coefficient (KpotA,B) is calculated as: KpotA,B = (a'A - aA) / aB.

Data Analysis:

Repeat the MPM for each interfering ion. The resulting selectivity coefficients provide a quantitative measure of the ionophore's binding preference.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining ion binding selectivity.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement (MPM) cluster_analysis Analysis start Start membrane_prep Membrane Cocktail Preparation start->membrane_prep electrode_assembly Electrode Assembly & Conditioning membrane_prep->electrode_assembly measure_primary_ref Measure Potential in Primary Ion Solution (aA) electrode_assembly->measure_primary_ref measure_interfering Measure Potential in Primary Ion Solution (aA) electrode_assembly->measure_interfering add_primary Add Primary Ion (to a'A) measure_primary_ref->add_primary record_delta_e Record ΔE add_primary->record_delta_e calculate_kpot Calculate Selectivity Coefficient (Kpot) record_delta_e->calculate_kpot add_interfering Add Interfering Ion (to aB) measure_interfering->add_interfering match_delta_e Match ΔE add_interfering->match_delta_e match_delta_e->calculate_kpot end End calculate_kpot->end

Caption: Experimental workflow for determining ion binding selectivity using the Matched Potential Method.

References

Safety Operating Guide

Safe Disposal of 3-O-Demethylmonensin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 3-O-Demethylmonensin B must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its potential toxicity, this compound requires management as hazardous chemical waste. This guide provides essential, step-by-step instructions for its proper disposal.

I. Hazard Profile and Safety Precautions

Key Hazards of the Parent Compound, Monensin:

  • Acute Oral Toxicity: Fatal if swallowed.

  • Serious Eye Irritation: Causes serious eye irritation.

  • Target Organ Toxicity: May cause damage to organs (specifically the heart and muscles) through prolonged or repeated exposure.

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat or protective suit

II. Quantitative Hazard Data Summary

The following table summarizes the key hazard statements and classifications for the parent compound, Monensin, which should be considered applicable to this compound in the absence of specific data.

Hazard CategoryGHS ClassificationHazard StatementCitations
Acute Toxicity, OralCategory 1H300: Fatal if swallowed
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Long-termCategory 2H411: Toxic to aquatic life with long lasting effects

III. Step-by-Step Disposal Protocol

Proper disposal of this compound is critical to prevent harm to personnel and the environment. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all waste containing this compound (solid compound, contaminated labware, and solutions) in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Highly Toxic").

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.

2. Waste Storage:

  • Secure Location: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from heat sources and ignition points.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.

3. Professional Disposal:

  • Licensed Waste Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and transport toxic chemical waste in accordance with regulatory requirements.

  • Documentation: Maintain a record of all hazardous waste generated, including the quantity and date of disposal, as part of your laboratory's safety and compliance documentation.

4. Spill Management:

  • In the event of a spill, evacuate the area and prevent others from entering.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbent material and place it in the designated hazardous waste container.

  • Thoroughly decontaminate the spill area.

IV. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Sealed Hazardous Waste Container B->C D Store in a Designated, Secure, and Ventilated Area C->D E Arrange for Pickup by a Licensed Hazardous Waste Contractor D->E F Maintain Disposal Records E->F

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Demethylmonensin B
Reactant of Route 2
3-O-Demethylmonensin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.